2,3-dimethyl-5-nitropyridin-4-ol
Description
Properties
IUPAC Name |
2,3-dimethyl-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(2)8-3-6(7(4)10)9(11)12/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHHAYANCSHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302969 | |
| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68707-72-2 | |
| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Reactivity of 2,3-Dimethyl-5-nitropyridin-4-ol
[1]
Executive Summary
2,3-Dimethyl-5-nitropyridin-4-ol (CAS: 68707-72-2) represents a specialized heterocyclic scaffold in drug discovery, particularly valuable as a precursor for fused ring systems such as imidazo[4,5-c]pyridines.[1] Unlike simple pyridines, this trisubstituted derivative offers a unique "push-pull" electronic environment: the electron-donating hydroxyl and methyl groups counteract the electron-withdrawing nitro group and the pyridine nitrogen. This electronic tension makes the compound a versatile substrate for nucleophilic aromatic substitution (SNAr) sequences (post-activation) and reductive cyclization protocols.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and its strategic application in the synthesis of bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[1][4]
-
IUPAC Name: 2,3-Dimethyl-5-nitro-1H-pyridin-4-one (preferred tautomer in solution)[1]
-
Common Names: 2,3-Dimethyl-5-nitropyridin-4-ol; 4-Hydroxy-5-nitro-2,3-lutidine[1]
Tautomeric Equilibrium
A critical feature of 4-hydroxypyridines is the prototropic tautomerism between the pyridinol (OH) and pyridone (NH) forms. For 2,3-dimethyl-5-nitropyridin-4-ol, the equilibrium is heavily influenced by the 5-nitro group.[1]
-
Pyridone Form (A): Dominate in polar solvents (DMSO, H2O) and the solid state. The nitro group at C5 withdraws electron density, increasing the acidity of the N-H bond, yet the pyridone carbonyl remains the primary acceptor.
-
Pyridinol Form (B): Favored in the gas phase or non-polar solvents, though solubility is often a limiting factor here.
The presence of the nitro group significantly enhances the acidity of the hydroxyl proton (in form B) or the N-H proton (in form A) compared to the non-nitrated parent, making this compound a useful weak acid (predicted pKa ~ 5.5–6.5).
Figure 1: Tautomeric equilibrium heavily favors the pyridone form in reaction media typical for nucleophilic substitutions.
Synthetic Pathways[8][9][10][11][12]
The synthesis of 2,3-dimethyl-5-nitropyridin-4-ol is classically achieved via electrophilic aromatic substitution (nitration) of the parent pyridinol.[1]
Primary Synthesis: Nitration of 2,3-Dimethylpyridin-4-ol
The precursor, 2,3-dimethylpyridin-4-ol (2,3-lutidin-4-ol), activates the pyridine ring towards electrophilic attack.[1]
-
Regioselectivity: The hydroxyl group at C4 is a strong ortho, para-director.
-
Result: Nitration occurs exclusively at the C5 position.
Protocol: Nitration via Mixed Acid
Reagents: Fuming Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4).[1][6][7]
-
Dissolution: Dissolve 2,3-dimethylpyridin-4-ol in concentrated H2SO4 at 0–5°C. The substrate will be protonated, but the OH activation overcomes the pyridinium deactivation.
-
Addition: Add fuming HNO3 dropwise, maintaining internal temperature <10°C to prevent oxidative degradation of the methyl groups.
-
Reaction: Warm to ambient temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC.
-
Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid due to the reduced solubility of the nitro compound at acidic pH.
-
Purification: Filtration and recrystallization from Ethanol/Water.[1]
Reactivity Profile & Applications
The core utility of 2,3-dimethyl-5-nitropyridin-4-ol lies in its role as a functionalizable scaffold .[1] It is rarely the final API but rather a "switchboard" molecule where the OH, NO2, and Methyl groups allow for orthogonal modifications.
Activation: Conversion to 4-Chloro Derivative
To utilize the C4 position for coupling, the hydroxyl group must be converted to a leaving group.
-
Reagent: Phosphorus Oxychloride (POCl3).[1]
-
Product: 4-Chloro-2,3-dimethyl-5-nitropyridine.[1]
-
Mechanism: The pyridone oxygen attacks the phosphorus, followed by elimination of HCl and nucleophilic attack by chloride at C4.
Diversification: SNAr and Cyclization
Once converted to the 4-chloro derivative, the molecule becomes a prime substrate for Nucleophilic Aromatic Substitution (SNAr). The C5-nitro group activates the C4-chloride, making it highly susceptible to displacement by amines or alkoxides.
Pathway to Imidazo[4,5-c]pyridines:
-
SNAr: React 4-chloro-2,3-dimethyl-5-nitropyridine with a primary amine (R-NH2).
-
Reduction: Reduce the C5-nitro group to an amine (using H2/Pd-C or Fe/AcOH).[1]
-
Cyclization: Condense the resulting vicinal diamine (3-amino-4-alkylaminopyridine) with formic acid or an orthoester to close the imidazole ring.[1]
This scaffold is relevant in the development of kinase inhibitors and H+/K+ ATPase inhibitors (related to the lansoprazole class, though lansoprazole itself uses a different substitution pattern).
Figure 2: Synthetic workflow converting the pyridinol core into a fused imidazo[4,5-c]pyridine system.
Experimental Protocol: Chlorination (Self-Validating)
Note: This protocol describes the activation step, which is the most critical transformation for medicinal chemistry applications.
Objective: Synthesis of 4-chloro-2,3-dimethyl-5-nitropyridine.
Reagents:
-
2,3-Dimethyl-5-nitropyridin-4-ol (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl3) (5.0 eq) – Acts as solvent and reagent.[1]
-
Triethylamine (1.0 eq) – Catalyst/Acid scavenger.[1]
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube. Purge with nitrogen.[1]
-
Addition: Charge the flask with the pyridinol substrate. Carefully add POCl3 (exothermic). Add Triethylamine slowly.[1]
-
Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should clear to a homogeneous dark solution as the starting material is consumed.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting pyridinol. Reaction time is typically 3–5 hours.[1]
-
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).[1]
-
Pour the thick residue slowly onto crushed ice with vigorous stirring. Warning: Delayed exotherm is common.
-
Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3 or NH4OH.
-
-
Isolation: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Validation: The product should appear as a yellow/tan solid. 1H NMR should show loss of the broad OH/NH signal and a downfield shift of the methyl protons due to the inductive effect of the chlorine.
Safety & Handling
-
Energetic Properties: As a nitro-pyridine, the compound possesses significant energy. While not typically explosive, it should be treated with caution during heating or when subjected to shock.
-
Chemical Hazards:
-
POCl3 Reaction: Generates HCl gas.[1] Must be performed in a fume hood.
-
Skin/Eye Contact: The nitro group increases lipophilicity, aiding skin absorption. Wear nitrile gloves and safety goggles.
-
-
Storage: Store in amber vials at room temperature, away from strong reducing agents.
References
-
Synthesis and Reactivity of Nitropyridines
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025).[1] Detailed mechanistic insight into the nitration of substituted pyridines and subsequent nucleophilic substitutions.
-
-
Tautomerism in Hydroxypyridines
-
Chemical Identity and Catalog Data
-
Related Pharmaceutical Intermediates (Lansoprazole/Rabeprazole)
Sources
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- 3. 18614-66-9|2-Methyl-3-nitropyridin-4-ol|BLD Pharm [bldpharm.com]
- 4. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Predicted Properties of 2,3-dimethyl-5-nitropyridin-4-ol
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular structure, predicted physicochemical properties, and potential synthetic pathways for 2,3-dimethyl-5-nitropyridin-4-ol. In the absence of extensive direct experimental literature for this specific compound, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a robust predictive model for researchers in drug discovery and materials science.
Introduction: The Pyridinol Scaffold in Chemical Science
Pyridinol derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The introduction of a nitro group, as seen in 2,3-dimethyl-5-nitropyridin-4-ol, can significantly modulate the electronic properties and biological functions of the parent molecule. Nitropyridine derivatives have been investigated for a range of applications, including as intermediates in the synthesis of bioactive molecules and as functional materials.[1][2] This guide focuses on the specific, yet sparsely documented, molecule 2,3-dimethyl-5-nitropyridin-4-ol, providing a foundational understanding for future research.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2,3-dimethyl-5-nitropyridin-4-ol combines a pyridine ring with hydroxyl, nitro, and two methyl substituents. This arrangement suggests a potential for tautomerism between the pyridin-4-ol and pyridin-4-one forms, a common characteristic of hydroxypyridines.[3]
Structural Details
Basic structural information for 2,3-dimethyl-5-nitropyridin-4-ol has been compiled from chemical databases.[4]
| Identifier | Value |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| Canonical SMILES | CC1=C(N=CC(=C1O)[O-])C |
| InChI Key | WFKHHAYANCSHGZ-UHFFFAOYSA-N |
Source: PubChemLite[4]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Expected to be a solid with a relatively high melting point. | The presence of polar functional groups (hydroxyl and nitro) and the potential for intermolecular hydrogen bonding would lead to strong intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | The polar nature of the molecule, particularly the hydroxyl and nitro groups, will govern its solubility. |
| pKa | The hydroxyl group is expected to be acidic, while the pyridine nitrogen will be basic. The exact pKa values will be influenced by the electron-withdrawing nitro group and electron-donating methyl groups. | The electronic effects of the substituents on the pyridine ring will modulate the acidity and basicity of the respective functional groups. |
| Tautomerism | Expected to exist in equilibrium between the 4-pyridinol and 4-pyridone forms. The equilibrium position will be solvent-dependent. | This is a well-established characteristic of 4-hydroxypyridines.[3] |
Molecular Visualization
The predicted molecular structure of 2,3-dimethyl-5-nitropyridin-4-ol is depicted below.
Caption: Predicted molecular structure of 2,3-dimethyl-5-nitropyridin-4-ol.
Proposed Synthetic Pathways
While a direct synthesis for 2,3-dimethyl-5-nitropyridin-4-ol is not documented, plausible synthetic routes can be proposed based on established methods for nitropyridine synthesis.[6][7] A likely approach would involve the nitration of a 2,3-dimethylpyridin-4-ol precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach would start from the target molecule and disconnect the nitro group, suggesting a nitration reaction as the key final step.
Caption: Retrosynthetic analysis for 2,3-dimethyl-5-nitropyridin-4-ol.
Proposed Experimental Protocol
The following protocol is a predictive methodology based on common nitration procedures for pyridine derivatives.[8][9]
Step 1: Synthesis of 2,3-dimethylpyridin-4-ol (Precursor)
This precursor could potentially be synthesized from commercially available starting materials through multi-step processes, the specifics of which are beyond the scope of this guide but would likely involve the construction of the substituted pyridine ring.
Step 2: Nitration of 2,3-dimethylpyridin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylpyridin-4-ol in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to facilitate the reaction, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Isolation and Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol.
Potential Applications and Research Directions
The applications of 2,3-dimethyl-5-nitropyridin-4-ol are speculative but can be inferred from the known activities of related compounds.
-
Pharmaceutical Intermediates: Nitropyridine derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of multiple functional groups on 2,3-dimethyl-5-nitropyridin-4-ol offers several handles for further chemical modification, making it a potentially useful building block in drug discovery programs. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound could serve as a precursor for novel pesticides and herbicides.[10]
-
Materials Science: The electronic properties imparted by the nitro group and the conjugated pyridine system could make this molecule or polymers derived from it interesting for applications in electronics or as functional dyes.
Conclusion
While 2,3-dimethyl-5-nitropyridin-4-ol is not a well-characterized compound, this guide provides a comprehensive, predictive overview of its molecular structure, physicochemical properties, and potential synthetic routes based on established chemical principles and data from analogous compounds. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and other novel nitropyridine derivatives. Further experimental validation is necessary to confirm these predictions and to fully elucidate the properties and reactivity of this molecule.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
- Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
- METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3). PubChemLite.
- Chemical Properties of 4-Pyridinol (CAS 626-64-2). Cheméo.
- 4-Pyridinol. NIST WebBook.
- 4-Pyridinol, 1-oxide. PubChem.
- 2,3-dimethyl-5-nitropyridine synthesis. ChemicalBook.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
- Process for preparation of nitropyridine derivatives. Google Patents.
- 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS. Muby Chemicals.
- 2,3-Dimethyl-4-nitropyridine N-oxide. Chem-Impex.
- Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. (2024, November 8). MDPI.
- 4-hydroxypyridine, 626-64-2. The Good Scents Company.
- Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. PrepChem.com.
- 2,3-Dimethyl-4-nitropyridine N-oxide. CAS Common Chemistry.
- Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Cheméo.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
- 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.
- N,N-Diethyl-N'-1-naphthylethylenediamine oxalate. BuyersGuideChem.
- 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. SpectraBase.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015, May 6). Patsnap.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.
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A Technical Guide to the Spectroscopic Characterization of 2,3-dimethyl-5-nitropyridin-4-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Spectroscopic Frontiers
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is the bedrock of innovation. 2,3-dimethyl-5-nitropyridin-4-ol, a substituted pyridine derivative, presents a unique case study in analytical characterization. Pyridine rings are foundational motifs in a vast array of pharmaceuticals and agrochemicals, with nitro-substituents playing a critical role in modulating biological activity and serving as versatile synthetic handles.[1][2]
This guide is conceived from a Senior Application Scientist's perspective, blending foundational theory with practical, field-proven insights. It must be noted that as of the date of this publication, comprehensive, peer-reviewed spectroscopic data for 2,3-dimethyl-5-nitropyridin-4-ol is not available in public repositories like PubChem.[3] Therefore, this document takes a predictive and pedagogical approach. We will construct a theoretical spectroscopic profile for the molecule based on first principles and data from analogous structures. This serves not only as a predictive blueprint for researchers actively synthesizing this compound but also as an in-depth training tool for interpreting the spectra of complex heterocyclic systems.
Molecular Structure and Inherent Tautomerism
A critical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including any potential isomerism. 2,3-dimethyl-5-nitropyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4-one form, 2,3-dimethyl-5-nitro-1H-pyridin-4-one. In the solid state and in most solvents, the equilibrium for pyridin-4-ols heavily favors the pyridin-4-one tautomer due to the formation of a stable, conjugated amide-like system.[4] Our predictive analysis will therefore focus on this more prevalent tautomer.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. For our analysis, we will predict the ¹H and ¹³C NMR spectra in a standard solvent like DMSO-d₆, which is capable of solubilizing polar heterocyclic compounds and has well-characterized residual peaks.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple, revealing key information about the electronic environment of the protons.
-
Aromatic Proton (H-6): The pyridine ring has only one remaining proton at the C-6 position. Due to the strong electron-withdrawing effects of the adjacent nitro group (at C-5) and the carbonyl group (at C-4), this proton will be significantly deshielded, appearing far downfield. A predicted chemical shift would be in the δ 8.5 - 9.0 ppm range. It will appear as a singlet, as there are no adjacent protons to couple with.
-
N-H Proton: The proton on the nitrogen atom in the pyridin-4-one tautomer is expected to be broad due to quadrupole coupling with the nitrogen and chemical exchange. Its chemical shift is highly dependent on concentration and temperature but can be predicted to appear in the δ 11.0 - 13.0 ppm region.
-
Methyl Protons (C-2-CH₃ and C-3-CH₃): The two methyl groups are in different chemical environments. The C-2 methyl group is adjacent to the nitrogen, while the C-3 methyl is adjacent to both the C-2 methyl and the C-4 carbonyl. Both will appear as sharp singlets. We predict the C-2 methyl to be around δ 2.4 - 2.6 ppm and the C-3 methyl to be slightly upfield, around δ 2.2 - 2.4 ppm .
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | 11.0 - 13.0 | Broad Singlet | 1H |
| H-6 | 8.5 - 9.0 | Singlet | 1H |
| C-2-CH₃ | 2.4 - 2.6 | Singlet | 3H |
| C-3-CH₃ | 2.2 - 2.4 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR will reveal the number of unique carbon atoms and their respective electronic environments. The influence of electronegative atoms (O, N) and electron-withdrawing groups will dominate the chemical shifts.[6][7]
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (Carbonyl) | 175 - 185 | Typical chemical shift for a carbonyl carbon in a conjugated, amide-like system. Highly deshielded. |
| C-2 | 150 - 155 | Attached to nitrogen and adjacent to a substituted carbon. Deshielded by the electronegative nitrogen. |
| C-5 | 140 - 145 | Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding. |
| C-6 | 135 - 140 | Aromatic carbon adjacent to the nitro group and nitrogen; expected to be deshielded. |
| C-3 | 120 - 125 | Shielded relative to other ring carbons as it is not directly bonded to a heteroatom or the nitro group. |
| C-2-CH₃ | 15 - 20 | Standard aliphatic methyl carbon shift. |
| C-3-CH₃ | 10 - 15 | Standard aliphatic methyl carbon shift, potentially slightly upfield from the C-2 methyl. |
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The predicted IR spectrum for 2,3-dimethyl-5-nitro-1H-pyridin-4-one would be dominated by absorptions from the N-H, C=O, and NO₂ groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3000 (broad) | Medium |
| Aromatic C-H Stretch | 3050 - 3000 | Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Weak-Medium |
| C=O Stretch (Amide-like) | 1680 - 1650 | Strong, Sharp |
| Aromatic C=C and C=N Stretches | 1620 - 1450 | Medium-Strong (multiple bands) |
| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |
| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |
The presence of a strong absorption band around 1660 cm⁻¹ (C=O) and the absence of a sharp O-H band around 3300 cm⁻¹ would provide compelling evidence for the predominance of the pyridin-4-one tautomer.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. We will reference the predicted data available on PubChem for the protonated molecule [M+H]⁺.[3]
Predicted Exact Mass:
-
Molecular Formula: C₇H₈N₂O₃
-
Monoisotopic Mass: 168.0535 Da
-
[M+H]⁺: 169.0608 m/z
-
[M+Na]⁺: 191.0427 m/z
Predicted Fragmentation Pathway
Electron Ionization (EI) would likely produce a complex fragmentation pattern. Key fragmentation steps would include:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 122.
-
Loss of CO: Characteristic of pyridones and other cyclic carbonyls, resulting in the cleavage of the carbonyl group.
-
Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups.
Caption: General workflow for comprehensive spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire proton-decoupled data with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (δ 2.50 for DMSO-d₆) and the ¹³C spectrum to the solvent peak (δ 39.52 for DMSO-d₆). [5][8]
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample compartment (KBr) or clean ATR crystal.
-
Processing: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition (Positive Ion Mode): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
Processing: Calibrate the mass axis using a known standard. The resulting spectrum will provide highly accurate mass measurements (<5 ppm error), allowing for the unambiguous determination of the elemental composition.
References
- (No Author). III Spectroscopic Data - AWS.
- Mary, Y. S., & Balachandran, V. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC.
- Godlewska, P., et al. (2023). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. ResearchGate.
- Rasheed, M. P. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate.
- PubChemLite. 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3).
- Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Shvartsberg, M. S., & Koshkin, A. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- (No Author). 13C NMR spectroscopy • Chemical shift.
- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube.
- Wikipedia. Pyridine.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. chem.washington.edu [chem.washington.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Safety, Handling, and Physicochemical Profiling of 2,3-Dimethyl-5-nitropyridin-4-ol
[1][2]
Document Control:
-
Version: 1.0
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads[1][2]
Executive Summary & Chemical Identity[1][3][4]
2,3-dimethyl-5-nitropyridin-4-ol is a specialized heterocyclic intermediate, primarily relevant in the synthesis of proton pump inhibitors (PPIs) and other bioactive pyridine derivatives.[1][2] Its structural integration of a nitro group (
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific thermal and physicochemical risks associated with nitro-functionalized heterocycles.
Physicochemical Profile[1][2][5][6]
| Property | Data / Characteristic | Implications for Handling |
| IUPAC Name | 2,3-dimethyl-5-nitro-1H-pyridin-4-one (Tautomer) | Naming ambiguity affects inventory search.[1][2] |
| Molecular Formula | -- | |
| Molecular Weight | 168.15 g/mol | -- |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with impurity profiles (N-oxides).[1][2] |
| Solubility | DMSO, DMF (High); Water (pH dependent) | Amphoteric nature due to pyridinol/pyridone equilibrium.[2] |
| Key Structural Alert | Nitro Group (C-NO2) | High Energy of Decomposition. Potential for thermal runaway.[1][2] |
The Tautomerism Factor
Researchers often overlook that 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers.[1][2] In the solid state and polar solvents, the pyridone form often predominates. This impacts solubility modeling and reactivity.[2]
[1][2]
Hazard Assessment: The "Nitro" Risk
While standard GHS classifications label this compound as an Irritant (Skin/Eye), the primary unlisted hazard for any researcher scaling up beyond 100mg is Thermal Instability .[2]
Thermal Runaway Potential
Nitro-substituted pyridines possess significant decomposition energy.[1][2] The nitro group can act as an internal oxidizer.[2]
-
Risk: Autocatalytic decomposition upon heating or friction.[2]
-
Mechanism: The proximity of the methyl groups (C2, C3) to the nitro group (C5) and oxygen functionalities can facilitate intramolecular redox reactions at elevated temperatures.[2]
Toxicology & Exposure[1][2]
-
Skin/Eye: Pyridine derivatives are lipophilic enough to penetrate the stratum corneum, causing irritation and potential sensitization.[2]
-
Inhalation: Dust is highly irritating to the upper respiratory tract.[2]
-
Systemic: Nitro-aromatics are often methemoglobinemia inducers.[1][2] Absorption can interfere with oxygen transport in the blood.[2]
Strategic Handling & Engineering Controls[1][2]
This section outlines a self-validating workflow. Do not proceed to synthesis without clearing the "Stop/Go" decision gates.
Pre-Work Safety Workflow (Decision Tree)
Standard Operating Procedure (SOP)
A. Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling powder outside a hood (not recommended).[2]
-
Dermal: Double-gloving with Nitrile (0.11 mm).[1][2] Why? Pyridines can permeate thin latex.[2]
-
Eyes: Chemical splash goggles.[2] Safety glasses are insufficient for nitro-aromatic powders.[1][2]
B. Storage Conditions
Synthesis & Application Context
In drug development, this compound is a structural isomer of the key intermediate used for Lansoprazole and Rabeprazole (which typically use 2,3-dimethyl-4-nitropyridine-N-oxide) [1].[1]
Why this specific isomer?
Researchers investigate the 5-nitro-4-ol isomer to modulate:
-
pKa: The position of the nitro group relative to the hydroxyl affects the acidity of the pyridinol, altering binding affinity in enzyme pockets (e.g., H+/K+ ATPase).
-
Solubility: Changing the symmetry of the molecule impacts crystal packing and dissolution rates.[2]
Waste Management[1][2]
-
Do NOT mix with general organic solvent waste if the waste stream contains heavy metals or strong oxidizers.[2]
-
Quenching: Small spills can be treated with dilute sodium hypochlorite (bleach) to oxidize the ring, followed by neutralization, but this generates heat.[2]
-
Disposal: Incineration is the only approved method for nitro-heterocycles to ensure complete destruction of the energetic motif.
References
-
PubChem. (n.d.).[2][3] 2,3-dimethyl-5-nitropyridin-4-ol (Compound).[1][2] National Library of Medicine.[2] Retrieved February 14, 2026, from [Link]
-
Saini, S., et al. (2019).[2] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors. International Journal of PharmTech Research. Retrieved from [Link]
-
Wassel, et al. (2021).[2][4] Thermal Stability of Amorphous Solid Dispersions. MDPI Pharmaceutics. (Context on thermal analysis of drug intermediates). Retrieved from [Link]
Methodological & Application
The Strategic Role of 2,3-Dimethyl-5-nitropyridin-4-ol in Modern Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Pyridinol
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in a multitude of clinically significant molecules.[1] The strategic functionalization of this heterocyclic core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of substituted pyridines, 2,3-dimethyl-5-nitropyridin-4-ol emerges as a highly valuable, yet often overlooked, intermediate. Its unique arrangement of a hydroxyl group, a nitro moiety, and two methyl groups on a pyridine ring provides a versatile platform for the synthesis of complex, biologically active compounds.
This technical guide offers an in-depth exploration of 2,3-dimethyl-5-nitropyridin-4-ol as a pivotal intermediate in drug synthesis. We will delve into plausible and robust synthetic protocols, the chemical rationale behind these methods, and the subsequent transformations that unlock its potential in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Tautomerism
2,3-Dimethyl-5-nitropyridin-4-ol exists in a tautomeric equilibrium with its pyridone form, 2,3-dimethyl-5-nitro-1H-pyridin-4-one. This equilibrium is a critical consideration in its synthesis, purification, and subsequent reactions, as the predominant tautomer can be influenced by factors such as solvent polarity and pH.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Expected to be a crystalline solid |
| Tautomeric Forms | 4-hydroxypyridine and 4-pyridone |
The 4-pyridone tautomer is often favored in polar solvents, a common characteristic of hydroxypyridines. This dynamic interplay between the two forms dictates the molecule's reactivity and must be carefully managed during synthetic manipulations.
Synthetic Pathways to 2,3-Dimethyl-5-nitropyridin-4-ol
Two primary retrosynthetic approaches can be envisioned for the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol. The first involves the construction of the pyridinol ring followed by nitration, while the second relies on the formation of a nitropyridine precursor with subsequent introduction of the hydroxyl group.
Caption: Retrosynthetic analysis of 2,3-dimethyl-5-nitropyridin-4-ol.
Route 1: Direct Nitration of 2,3-Dimethylpyridin-4-ol
This approach is conceptually straightforward but can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.[2] However, the hydroxyl group at the 4-position is an activating group and can direct the incoming nitro group.
Protocol 1: Nitration using Mixed Acid
This protocol is based on standard nitration procedures for activated pyridine rings.
Materials:
-
2,3-Dimethylpyridin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 2,3-dimethylpyridin-4-ol to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.
-
Cool the mixture to 0-5°C.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10°C. The causality behind this slow, cooled addition is to control the highly exothermic nitration reaction and prevent unwanted side reactions or decomposition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to precipitate the product and must be done cautiously due to vigorous gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Multi-step Synthesis from 2,3-Lutidine
This pathway involves the initial formation of a nitropyridine-N-oxide, a well-established intermediate in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[3][4][5]
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
The oxidation of 2,3-lutidine is a standard procedure.
Step 2: Nitration to 2,3-Dimethyl-4-nitropyridine-N-oxide
This step is well-documented in patent literature.[3][4][5][6] The use of potassium nitrate in sulfuric acid is a safer and more environmentally friendly alternative to mixed acids, as it avoids the generation of large quantities of nitrogen oxide fumes.[3][4]
Protocol 2: Nitration of 2,3-Dimethylpyridine-N-oxide
Materials:
-
2,3-Dimethylpyridine-N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid in a reaction vessel, keeping the temperature between -10°C and 20°C.
-
In a separate vessel, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the temperature range.
-
After the addition is complete, heat the reaction mixture to 80-120°C for 1-2 hours.[3][6] The elevated temperature is necessary to drive the electrophilic substitution on the electron-deficient pyridine ring.
-
Monitor the reaction to completion by HPLC.
-
Cool the mixture to room temperature, and then carefully add water.
-
Extract the product with dichloromethane.
-
The organic phase is then concentrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide, often with high purity and yield.[3][6]
Step 3 & 4: Conversion of 2,3-Dimethyl-4-nitropyridine-N-oxide to 2,3-Dimethyl-5-nitropyridin-4-ol
This is a two-step process involving deoxygenation of the N-oxide followed by conversion of the 4-nitro group to a hydroxyl group. A direct, one-pot conversion is not readily found in the literature for this specific substrate.
Sub-step 3a: Deoxygenation of the N-oxide
A variety of reagents can be used for the deoxygenation of pyridine N-oxides. Phosphorus trichloride (PCl₃) is a common choice.
Sub-step 3b: Conversion of the 4-nitro group to a 4-hydroxyl group
This transformation can be challenging. A plausible approach involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.
Application in Drug Synthesis: A Gateway to Bioactive Aminopyridinols
The primary utility of 2,3-dimethyl-5-nitropyridin-4-ol in drug synthesis lies in its role as a precursor to 2,3-dimethyl-5-aminopyridin-4-ol. The nitro group is readily reduced to an amine, which then serves as a versatile handle for a wide range of coupling reactions to build complex molecular architectures. Substituted aminopyridinols are key pharmacophores in many kinase inhibitors.[1]
Caption: General workflow for the application of the title compound.
Protocol 3: Reduction of the Nitro Group
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Materials:
-
2,3-Dimethyl-5-nitropyridin-4-ol
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve 2,3-dimethyl-5-nitropyridin-4-ol in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with nitrogen and then introduce hydrogen gas (typically at 1-3 atm pressure).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is to prevent the fine palladium particles from passing through the filter and to avoid potential ignition of the catalyst upon exposure to air.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-dimethyl-5-aminopyridin-4-ol.
Application Example: Synthesis of a Generic Kinase Inhibitor Scaffold
The resulting 2,3-dimethyl-5-aminopyridin-4-ol can be used in various coupling reactions to generate kinase inhibitor scaffolds. For instance, the amino group can undergo a Suzuki or Buchwald-Hartwig coupling with a suitable aryl or heteroaryl halide to introduce key pharmacophoric elements that interact with the kinase active site.
Conclusion
2,3-Dimethyl-5-nitropyridin-4-ol is a strategically important intermediate in medicinal chemistry. While its direct synthesis may require a multi-step approach, the protocols outlined in this guide, based on established and analogous chemical transformations, provide a robust framework for its preparation. Its true value is realized upon its conversion to the corresponding aminopyridinol, which opens the door to a diverse range of complex and biologically active molecules, particularly in the ever-expanding field of kinase inhibitor research. The methodologies and insights presented here are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutics.
References
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2016). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
- Klimenkov, I. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4942.
-
Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. Retrieved from [Link]
- Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 117-128.
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Geffe, M., et al. (2020). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- Klimenkov, I. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4942.
- Benchchem. (2025). Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds.
- Benchchem. (2025).
- Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856–868.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
- MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
-
P212121 Store. (n.d.). Propane-1-sulfonyl chloride. Retrieved from [Link]
- MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- TSI Journals. (n.d.).
-
ResearchGate. (n.d.). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][3][4]Triazin-4-ols.
- PubMed. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.
- PubMed. (2014).
- PubMed. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Benchchem. (2025). Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols.
- PubMed. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- RSC Publishing. (2021).
- PubMed. (2009).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
- PubMed. (1985). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols.
- Research Solutions Pages. (n.d.).
-
Chemistry of Heterocyclic Compounds. (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][3][7]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES.
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity.
- MDPI. (2021). Antiviral Drug Discovery.
- ResearchGate. (2021).
- YouTube. (2020). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses.
- PubMed. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists.
- National Center for Biotechnology Information. (n.d.).
- RSC Publishing. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Academia.edu. (n.d.).
- Semantic Scholar. (n.d.).
- MDPI. (2021). Pharmacological Activities of Aminophenoxazinones.
- MDPI. (2023).
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- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Advanced Nitration Protocols for Dimethylpyridine (Lutidine) Derivatives
Executive Summary & Mechanistic Rationale
The nitration of dimethylpyridine (lutidine) derivatives represents a classic challenge in heterocyclic chemistry. Pyridine rings are
Successful nitration requires bypassing this deactivation cliff. This guide details two distinct, field-proven strategies:
-
The N-Oxide Activation Route (C4-Selectivity): Converts the pyridine to an N-oxide, where the oxygen donates electron density (via resonance) to the 2- and 4-positions, enabling nitration under standard conditions.
-
The Trifluoroacetyl Nitrate Route (C3-Selectivity): A direct, milder approach using nitric acid and trifluoroacetic anhydride (TFAA) to overcome the activation energy barrier without harsh oleum conditions.
Critical Safety Directives (Read Before Experimentation)
Nitration reactions are inherently exothermic and prone to thermal runaway. Pyridine-N-oxides are thermally unstable above specific thresholds.
-
Thermal Runaway: The oxidation of lutidines with
is highly exothermic. Accumulation of unreacted peroxide due to low temperature followed by a sudden temperature spike can cause explosions. -
Gas Evolution: Nitration releases
fumes. All reactions must occur in a functioning fume hood with a caustic scrubber (NaOH trap). -
Acid Handling: Fuming nitric acid (Red/White) and Oleum are severe oxidizers and dehydrating agents. Use butyl rubber gloves and face shields.
Method A: The N-Oxide Route (C4-Selective)
Target Application: Synthesis of 4-nitro-2,6-dimethylpyridine-N-oxide (or 3,5-analogues). Mechanism: The N-oxide oxygen acts as an electron donor (+M effect), activating the para (C4) position despite the electron-withdrawing inductive effect (-I) of the nitrogen.
Reaction Workflow Diagram
Figure 1: Stepwise activation of the pyridine ring via N-oxidation to access the C4 position.
Detailed Protocol
Step 1: N-Oxidation [2]
-
Setup: 500 mL 3-neck round-bottom flask (RBF), reflux condenser, internal temperature probe, addition funnel.
-
Charge: Add 3,5-dimethylpyridine (65.7 g, 0.61 mol) and glacial acetic acid (50 mL). Heat to 50°C.
-
Addition: Add 30% aq.
(55.5 g) dropwise over 3 hours.[3] Crucial: Maintain temp < 85°C to prevent runaway. -
Completion: Heat to 80°C for 3 hours. Monitor by HPLC (C18 column, MeCN/H2O).[3]
-
Workup: Distill off excess water/acetic acid under reduced pressure. The residue (N-oxide) is used directly.[3]
Step 2: Nitration
-
Acid Prep: In a separate flask, prepare "Mixed Acid" by adding Conc.
(100 mL) to Fuming (90%, 80 mL) at 0°C. Exothermic. -
Reaction: Add the Mixed Acid dropwise to the N-oxide residue (from Step 1) while keeping the internal temperature < 60°C.
-
Heating: Once addition is complete, slowly ramp temperature to 95-100°C. Hold for 4–6 hours.
-
Quench: Cool to 20°C. Pour mixture onto 500 g crushed ice.
-
Neutralization: Adjust pH to ~3-4 using solid
or conc. . Warning: Massive foaming ( ). -
Isolation: Filter the yellow precipitate (4-nitro-3,5-dimethylpyridine-N-oxide). Recrystallize from acetone/ethanol.
Expected Yield: 80–90% (over two steps).
Method B: Direct Nitration via TFAA (C3-Selective)
Target Application: Synthesis of 3-nitro-2,6-dimethylpyridine.
Mechanism: Trifluoroacetic anhydride (TFAA) reacts with nitric acid to form Trifluoroacetyl Nitrate (
Experimental Setup Diagram
Figure 2: The Katritzky Protocol for direct nitration using Trifluoroacetyl Nitrate.
Detailed Protocol
-
Reagent Prep: Ensure all glassware is oven-dried. Moisture destroys the active reagent.
-
Solvent/Reagent: In a 100 mL RBF, dissolve 2,6-dimethylpyridine (10 mmol) in Trifluoroacetic Anhydride (TFAA) (30 mmol).
-
Cooling: Immerse flask in an ice-salt bath (-5°C).
-
Addition: Add Fuming
(11 mmol) dropwise via syringe.-
Note: A color change (often deep red/brown) is normal.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 3–5 hours.
-
Quench: Pour into ice water. Neutralize with
. -
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Yield: 60–75%.[4] Advantage: Avoids the formation of the N-oxide if the base pyridine is the desired final product.
Data Summary & Comparison
| Parameter | Method A: N-Oxide Route | Method B: TFAA Direct Route |
| Primary Product | 4-Nitro-N-Oxide | 3-Nitro-Pyridine |
| Active Species | ||
| Temperature | High (100°C) | Mild (0°C to RT) |
| Selectivity | Para (C4) | Meta (C3) |
| Safety Risk | High (Thermal Runaway) | Moderate (Reactive Reagents) |
| Scalability | Excellent (Industrial Standard) | Good (Lab/Pilot) |
Analytical Validation
To validate the synthesis, use the following spectroscopic markers:
-
1H NMR (DMSO-d6):
-
N-Oxide Route (4-Nitro-2,6-lutidine N-oxide): Look for the disappearance of the C4-H triplet. The C3/C5 protons will appear as a singlet (due to symmetry) shifted downfield (~8.2 ppm). Methyl groups will shift slightly due to the N-oxide moiety.
-
Direct Route (3-Nitro-2,6-lutidine): Loss of symmetry. You will see distinct signals for C4 and C5 protons (doublets) and two distinct methyl environments.
-
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient 10% to 90% MeCN in Water (+0.1% TFA).
-
Detection: UV 254 nm. N-oxides are significantly more polar and will elute earlier than the nitro-pyridine bases.
-
References
-
Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5] Organic & Biomolecular Chemistry, 2005, 3 , 538-541.[5] Link
-
Li, W-S., et al. "Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology."[3] Journal of Flow Chemistry, 2025 (Early Access). Link
-
Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[5] Kirk-Othmer Encyclopedia of Chemical Technology. Link
-
National Institute for Occupational Safety and Health (NIOSH). "Pyridine: Systemic Agent." CDC Emergency Response Safety Cards. Link
-
Org. Syn. "3-Methyl-4-Nitropyridine-1-Oxide." Organic Syntheses, Coll. Vol. 4, p.654. Link
Sources
Applications of Nitropyridines in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Strategic Role of the Nitropyridine Scaffold in Drug Discovery
Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this privileged structural motif.[1][2] Among the vast landscape of pyridine derivatives, nitropyridines stand out as a class of compounds with significant and diverse biological activities. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, enhancing its reactivity and potential for specific biological interactions.[3] This modification paves the way for the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][2][4]
From a synthetic standpoint, nitropyridines are versatile intermediates, readily available as precursors for a wide array of more complex heterocyclic systems.[1][2][4] The nitro group itself can be a key pharmacophore, or it can be chemically transformed into other functional groups, such as amines, enabling extensive structure-activity relationship (SAR) studies.[5] This guide provides an in-depth exploration of the applications of nitropyridines in medicinal chemistry, complete with detailed protocols and insights to empower researchers in their drug discovery endeavors.
I. Nitropyridines as Anticancer Agents: Targeting Cellular Proliferation and Survival
The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a burgeoning area of research.[5] Their mechanisms of action are multifaceted, ranging from the disruption of fundamental cellular processes to serving as prodrugs for targeted therapies.
A. Mechanism of Action: Microtubule Destabilization
A significant breakthrough in understanding the anticancer effects of nitropyridines came with the discovery of 3-nitropyridine analogues as potent microtubule-targeting agents.[6] These compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis by inhibiting tubulin polymerization.[1][6]
Key Insights:
-
Binding Site: X-ray crystallography has revealed that these 3-nitropyridine compounds bind to the colchicine-site of tubulin, a well-established target for anticancer drugs.[1][6]
-
Broad-Spectrum Activity: These agents have demonstrated potent anti-cancer effects against a wide range of cancer types.[1][6]
-
In Vivo Efficacy: The anticancer effects have been validated in vivo using murine heterotopic xenograft models of colon cancer.[1][6]
Signaling Pathway: Disruption of Microtubule Dynamics by 3-Nitropyridine Analogues
Caption: Disruption of microtubule polymerization by 3-nitropyridine analogues.
B. Prodrug Strategy: Nitroreductase-Activated Therapy
The nitro group in nitropyridines can be exploited as a trigger for the activation of prodrugs within the tumor microenvironment.[7] Many solid tumors exhibit hypoxic (low oxygen) regions, where the expression of nitroreductase enzymes is often upregulated.[8] These enzymes can reduce the nitro group of a nitropyridine-containing prodrug, converting it into a potent cytotoxic agent that can induce DNA damage and cell death.[2][5] This targeted activation minimizes systemic toxicity to healthy tissues.[7]
Mechanism of Nitroreductase Activation
Caption: Activation of a nitropyridine prodrug by nitroreductase in hypoxic tumor cells.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of nitropyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Nitropyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9][10]
Table 1: Representative Anticancer Activity of Nitropyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 3-Nitropyridine Analogue | Jurkat (Leukemia) | < 0.01 | Microtubule Destabilization[6] |
| 3-Nitropyridine Analogue | A549 (Lung) | < 0.01 | Microtubule Destabilization[6] |
| Nitropyridine-linked Thiazolidinone | MCF-7 (Breast) | 6.41 | Not specified[1] |
| Nitropyridine-linked Thiazolidinone | HepG2 (Liver) | 7.63 | Not specified[1] |
II. Nitropyridines as Antimicrobial Agents: Combating Bacterial Infections
Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial strains, including the notorious Mycobacterium tuberculosis.[5]
A. Mechanism of Action and Key Structural Features
The antimicrobial activity of nitropyridines is often attributed to the electron-withdrawing nature of the nitro group, which can interfere with essential cellular processes in bacteria. The presence of other substituents, such as halogens, can further enhance this activity.[5]
Key Insights:
-
Antitubercular Activity: Certain nitropyridine derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5]
-
Broad-Spectrum Potential: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2]
-
Synthetic Accessibility: Key intermediates like 2-chloro-5-nitropyridine are readily available, facilitating the synthesis of diverse compound libraries for screening.[2][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of a nitropyridine compound against a bacterial strain.[11]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
-
Nitropyridine compound stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the nitropyridine compound in the appropriate broth in a 96-well plate.[12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.[13]
Table 2: Representative Antibacterial Activity of Nitropyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64[5] |
| Nitropyridine-containing metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to ciprofloxacin[1][2] |
| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli | Active, comparable to norfloxacin[8] |
| 3(5)-Nitropyridines with azole/pyridazine moieties | S. aureus, E. coli | Moderate activity[2] |
III. Nitropyridines in Neuroprotection: A Frontier of Discovery
While less explored than their anticancer and antimicrobial applications, nitropyridines and related compounds are emerging as potential therapeutic agents for neurodegenerative diseases.[1][2][4] The neuroprotective mechanisms are thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.
A. Potential Mechanisms of Neuroprotection
-
Antioxidant and Anti-inflammatory Effects: The pyridine nucleus itself is found in many compounds with antioxidant and anti-inflammatory properties. The electronic modifications brought by the nitro group could modulate these activities.
-
Modulation of Key Signaling Pathways: Preclinical studies on related compounds suggest that targeting pathways like the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins, could be a viable strategy for neuroprotection.[14] The 3-nitropropionic acid-induced model of Huntington's disease is a relevant system for studying such interventions.[15]
Workflow for Screening Neuroprotective Compounds
Caption: A general workflow for the discovery of neuroprotective nitropyridine derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to assess the ability of nitropyridine compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity.[16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or Neuro-2A)
-
Complete culture medium
-
96-well plates
-
Nitropyridine compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the nitropyridine compound for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined).
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to determine the percentage of cell viability.
-
Data Analysis: Compare the viability of cells treated with the nitropyridine compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
IV. Synthetic Protocols for Key Nitropyridine Intermediates
The synthesis of bioactive nitropyridine derivatives often relies on the availability of key building blocks. Here are protocols for the preparation of two such important intermediates.
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine
This intermediate is crucial for introducing the 5-nitropyridin-2-yl moiety through nucleophilic substitution.
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Sodium hydroxide (NaOH) solution (40 wt%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a four-necked flask, combine phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.[17][18]
-
Heat the mixture with stirring at 100-105°C for 5 hours.[18]
-
Recover the excess phosphorus oxychloride by distillation under reduced pressure.[18]
-
Slowly pour the residue into ice water with vigorous stirring.[17][18]
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[17][18]
-
Extract the aqueous layer three times with dichloromethane.[17]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[17]
-
Evaporate the solvent to obtain 2-chloro-5-nitropyridine.[17]
Protocol 2: Synthesis of 2-Amino-5-nitropyridine
This compound is a versatile starting material for the synthesis of a wide range of bioactive molecules.
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
1,2-Dichloroethane
-
Ice water
Procedure:
-
Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel and stir.[19]
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature below 10°C.[19]
-
After the addition is complete, allow the reaction to proceed for several hours.[19]
-
Upon completion, cool the reaction mixture and wash with water until the pH is around 5.[19]
-
The organic layer is separated, and the solvent is removed under reduced pressure. The residue is then poured into ice water to precipitate the product.[19]
-
The resulting solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[19]
V. Considerations for Drug Development: Toxicity and Pharmacokinetics
While the nitropyridine scaffold offers significant therapeutic potential, it is essential to consider potential liabilities during drug development.
-
Toxicity of the Nitro Group: Aromatic nitro groups can be reduced in vivo to form reactive intermediates, such as hydroxylamines and nitrosoamines, which can be carcinogenic.[20] Therefore, careful toxicological evaluation of any nitropyridine-based drug candidate is crucial.
-
Bioisosteric Replacement: In cases where the nitro group is not essential for activity or contributes to toxicity, its replacement with a bioisostere (e.g., a trifluoromethyl group) can be a viable strategy to improve the drug-like properties of the molecule.[17][18][21]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of nitropyridine derivatives must be carefully evaluated.[22] The pyridine ring can improve water solubility, which is often beneficial for drug delivery.[8] However, the overall pharmacokinetic profile will depend on the specific substitution pattern of the molecule.
Conclusion
Nitropyridines represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. From potent anticancer agents that target microtubule dynamics to promising antimicrobial compounds and emerging neuroprotective agents, the applications of nitropyridines are vast and continue to expand. By understanding the underlying mechanisms of action, employing robust screening protocols, and carefully considering potential toxicological and pharmacokinetic issues, researchers can unlock the full therapeutic potential of this important class of molecules.
References
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- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). National Institutes of Health.
- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024, November 7). National Institutes of Health.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019, May 23). National Institutes of Health.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3). The University of Aberdeen.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019, May 3). American Chemical Society.
- Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (2025, May 7). National Institutes of Health.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). MDPI.
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(PDF) Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). ResearchGate. Retrieved from [Link]
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The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - MDPI. (2024, April 17). MDPI. Retrieved from [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.). Google Patents.
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 19). Frontiers. Retrieved from [Link]
-
Synthesis scheme of 2-amino-5-nitropyridine pentaborate (a) and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
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Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Neuroprotective effects of novel nitrones: In vitro and in silico studies - Ovid. (2020, January 17). Ovid. Retrieved from [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.). Chempanda. Retrieved from [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - MDPI. (2015, March 16). MDPI. Retrieved from [Link]
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A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The major signaling pathways involved in the neuroprotective effects of... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
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Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
From Cancer to Neuroprotection: Pazopanib Modulates the RIPK1/RIPK3/MLKL and PGAM5/DRP1 Pathways in 3- Nitropropionic Acid-Induced Huntington's Disease - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
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Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
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The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). BMG LABTECH. Retrieved from [Link]
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Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. (2016, November 10). Cytoskeleton, Inc. Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
MIC & Etest - IACLD. (n.d.). IACLD. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io. Retrieved from [Link]
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The Role of Pharmacokinetics in Pharmaceutical Toxicology - Open Access Journals. (n.d.). Open Access Journals. Retrieved from [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
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Neuroprotective efficacy of naringin on 3-nitropropionic acid-induced mitochondrial dysfunction through the modulation of Nrf2 signaling pathway in PC12 cells | Scilit. (2015, August 17). Scilit. Retrieved from [Link]
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Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. (2025, August 15). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed. (2006, October 15). National Institutes of Health. Retrieved from [Link]
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(PDF) A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, January 18). ResearchGate. Retrieved from [Link]
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The neuroprotective effects of SFGDI on sirtuin 3-related oxidative stress by regulating the Sirt3/SOD/ROS pathway and energy metabolism in BV2 cells - Food & Function (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PubMed. (2022, March 27). National Institutes of Health. Retrieved from [Link]
-
TOXICOKINETICS, PHARMACOKINETICS, AND PHARMACODYNAMICS - Altasciences. (n.d.). Altasciences. Retrieved from [Link]
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Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice - Longdom Publishing. (2024, December 13). Longdom Publishing. Retrieved from [Link]
-
The Role of Pharmacokinetics in Pharmaceutical Toxicology - Open Access Journals. (2023, April 28). Open Access Journals. Retrieved from [Link]
-
(PDF) Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). MDPI. Retrieved from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31). Hindawi. Retrieved from [Link]
-
Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - MDPI. (2019, March 20). MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,3-dimethyl-5-nitropyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Introduction to the Chemistry
The synthesis of 2,3-dimethyl-5-nitropyridin-4-ol is a nuanced process. Pyridine rings are inherently electron-deficient, making direct electrophilic substitution like nitration challenging compared to benzene derivatives.[1] To overcome this, the reaction is typically performed on the corresponding N-oxide. The N-oxide group acts as an activating group, increasing the electron density in the ring, particularly at the 4-position, thus facilitating the nitration. The reaction product exists in tautomeric equilibrium between the 4-ol and the 4-pyridone form.
Troubleshooting Guide & FAQs
FAQ 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low or no yield is a common issue in pyridine nitration. Let's break down the potential causes and solutions.
Possible Cause A: Ineffective Nitrating Agent or Conditions
The choice and concentration of your nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is often employed. However, the water content in this mixture can be a significant hindrance, especially with deactivated rings.[2]
Solutions:
-
Use of Fuming Nitric Acid or Oleum: For a more potent nitrating mixture, consider using fuming nitric acid or oleum (fuming sulfuric acid).[3] These reagents reduce the water content, increasing the concentration of the active nitronium ion (NO₂⁺).
-
In Situ Generation of Anhydrous Nitric Acid: An alternative is the use of a nitrate salt, such as potassium nitrate (KNO₃) or sodium nitrate (NaNO₃), in concentrated sulfuric acid.[2][4] This generates nitronium ions in situ under anhydrous conditions.
-
Temperature Optimization: Nitration of pyridines often requires elevated temperatures to proceed at a reasonable rate.[5][6][7] If you are running the reaction at a low temperature, a gradual increase in temperature (e.g., to 80-120°C) might be necessary. Monitor the reaction closely by TLC or HPLC to avoid decomposition.
Table 1: Comparison of Nitrating Systems
| Nitrating System | Composition | Strength | Common Issues |
| Mixed Acid | Conc. H₂SO₄ / Conc. HNO₃ | Moderate | Water content can inhibit reaction.[2] |
| Anhydrous Mixed Acid | Conc. H₂SO₄ / Fuming HNO₃ | Strong | Highly corrosive and hazardous. |
| Nitrate Salt in Acid | Conc. H₂SO₄ / KNO₃ | Strong | Heterogeneous reaction, requires good stirring. |
| Nitronium Salts | NO₂BF₄ | Very Strong | Expensive, but effective for deactivated rings.[1] |
Possible Cause B: Incomplete N-Oxidation of the Starting Material
If you are starting from 2,3-dimethylpyridine, an essential preliminary step is the N-oxidation. The nitration is performed on the 2,3-dimethylpyridine-N-oxide. Incomplete N-oxidation will result in a mixture of starting material and N-oxide, with the unactivated pyridine being unreactive under most nitration conditions.
Solution:
-
Verify N-Oxide Purity: Before proceeding to the nitration step, ensure the complete conversion of 2,3-dimethylpyridine to its N-oxide. This can be verified by NMR or LC-MS. If the conversion is incomplete, optimize the N-oxidation step (e.g., by adjusting the amount of oxidizing agent like m-CPBA or H₂O₂ and reaction time).
FAQ 2: I am observing the formation of multiple products and impurities. How can I improve the selectivity?
The formation of side products is a sign of non-selective reactions or degradation.
Possible Cause A: Nitration at an Undesired Position
While the N-oxide strongly directs nitration to the 4-position, minor amounts of other isomers can form, especially under harsh conditions.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. Overheating can lead to a loss of regioselectivity. A controlled, dropwise addition of the nitrating agent while monitoring the internal temperature is recommended.[7][8]
Possible Cause B: Oxidation of Methyl Groups
The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl groups on the pyridine ring, forming carboxylic acids or other oxidized species.[5]
Solution:
-
Use Milder Nitrating Agents: If side-chain oxidation is a significant problem, consider using a milder nitrating agent. Dinitrogen pentoxide (N₂O₅) has been used for nitrating pyridines and can sometimes offer better selectivity.[9][10][11]
-
Control Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the risk of oxidative side reactions.
Diagram 1: Troubleshooting Logic for Low Yield and Impurity Formation
Caption: Troubleshooting workflow for low yield and impurity issues.
FAQ 3: I am having difficulty isolating and purifying the final product. What are the best practices?
Product isolation can be challenging due to the properties of the nitropyridinol.
Possible Cause A: Product Loss During Aqueous Workup
The 4-pyridone structure imparts some polarity and potential water solubility to the molecule, which can lead to losses during the quenching and extraction phases.
Solutions:
-
Careful Neutralization: The reaction mixture is typically quenched by pouring it onto ice, followed by careful neutralization with a base like sodium carbonate or ammonium hydroxide.[8][12] This step must be done slowly and with cooling to avoid decomposition. The pH should be carefully adjusted to precipitate the product.
-
Extraction with a Polar Organic Solvent: After neutralization, if the product does not fully precipitate, exhaustive extraction with a suitable organic solvent is necessary. Due to the product's polarity, a more polar solvent than diethyl ether or ethyl acetate may be required. Dichloromethane or a mixture like chloroform/isopropanol has been suggested for similar compounds.[3]
Possible Cause B: Contamination with Inorganic Salts
The neutralization of a large amount of sulfuric acid will generate a significant quantity of inorganic salts (e.g., sodium sulfate). These can co-precipitate with your product, making purification difficult.
Solution:
-
Trituration/Recrystallization: After initial isolation, the crude product can often be purified by trituration with a solvent in which the product is sparingly soluble but the inorganic salts are insoluble (e.g., acetone or ethanol).[12] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can then be performed to obtain the pure product.
Possible Cause C: Product Instability
Nitrated aromatic compounds can be thermally unstable. Additionally, the pyridinol/pyridone functionality might be sensitive to certain conditions.
Solution:
-
Avoid High Temperatures: During solvent removal and drying, avoid excessive heat. Use a rotary evaporator at moderate temperatures and dry the final product under vacuum at room temperature.
-
Chromatography Considerations: If column chromatography is necessary, use a neutral stationary phase like silica gel and a suitable solvent system. Be aware that prolonged exposure to silica gel can sometimes lead to degradation of sensitive compounds.
Experimental Protocol: Nitration of 2,3-Dimethylpyridine-N-Oxide
This protocol is a generalized procedure based on common practices for nitrating pyridine N-oxides. Optimization may be required.
Step 1: Preparation of the Nitrating Mixture
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (e.g., 5-10 equivalents) in an ice bath.
-
Slowly add potassium nitrate (e.g., 1.1-1.5 equivalents) in portions, maintaining the temperature below 10°C.
Step 2: Nitration Reaction
-
To a separate reaction flask, add 2,3-dimethylpyridine-N-oxide (1 equivalent) and concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add the pre-formed nitrating mixture dropwise, keeping the internal temperature below 20°C.[6]
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or HPLC.[4][6]
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.[12]
-
Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or another suitable base until the product precipitates. Keep the temperature low during neutralization.
-
Collect the crude product by filtration and wash it with cold water to remove inorganic salts.
-
If necessary, extract the aqueous filtrate with dichloromethane or another suitable solvent to recover any dissolved product.[6]
Step 4: Purification
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone).
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 25). YouTube. Retrieved from [Link]
-
Heterocyclic Chemistry. Elsevier. Retrieved from [Link]
-
Pyridine. Wikipedia. Retrieved from [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
-
2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Retrieved from [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Side-Chain Reactions of Substituted Pyridines Explained. Pearson. Retrieved from [Link]
-
2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS. Muby Chemicals. Retrieved from [Link]
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... Google Patents.
-
2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3). PubChem. Retrieved from [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Retrieved from [Link]
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patsnap. Retrieved from [Link]
-
Di-nitration troubleshooting. Reddit. Retrieved from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Retrieved from [Link]
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Chemgapedia. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
p-NITRODIMETHYLANILINE. Organic Syntheses. Retrieved from [Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 2,3-dimethyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Stability of 2,3-dimethyl-5-nitropyridin-4-ol in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,3-dimethyl-5-nitropyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. Understanding the chemical behavior of this molecule is paramount for generating reproducible and reliable experimental results.
This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common issues, and validated experimental procedures to help you proactively assess and control the stability of your solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 2,3-dimethyl-5-nitropyridin-4-ol.
Q1: What are the primary factors that influence the stability of 2,3-dimethyl-5-nitropyridin-4-ol in solution?
A1: The stability of 2,3-dimethyl-5-nitropyridin-4-ol is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing or reducing agents. The pyridine ring is generally stable, but the combination of a nitro group (electron-withdrawing) and a hydroxyl group (electron-donating and ionizable) makes the molecule susceptible to certain conditions.[1] In particular, alkaline conditions can deprotonate the 4-hydroxyl group, increasing the electron density of the ring and potentially increasing its susceptibility to oxidative degradation or nucleophilic substitution reactions.[2]
Q2: What are the recommended storage conditions for the solid compound and its prepared solutions?
A2:
-
Solid Compound: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated (<15°C) and under an inert atmosphere (e.g., argon or nitrogen).[3][4] Safety data for related compounds indicate that they can be hygroscopic, meaning they absorb moisture from the air, which can degrade the compound over time.[5]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in amber glass vials at -20°C or -80°C to minimize both thermal and photodegradation. Avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of degradation in solution?
A3: A common sign of degradation is a change in color. Fresh solutions of 2,3-dimethyl-5-nitropyridin-4-ol are typically colorless to pale yellow. If the solution turns dark yellow or brown, it likely indicates the formation of degradation products.[6] This color change is often due to alterations in the molecule's chromophore system.[6] Any observed precipitation upon storage may also indicate the formation of less soluble degradants.
Q4: Is the compound particularly sensitive to strong acids or bases?
A4: Yes. Based on the chemistry of related nitropyridine derivatives, the compound is expected to be unstable in the presence of strong acids and bases.[5]
-
Strong Bases: Can facilitate the substitution of the nitro group and may promote ring-opening reactions.[2]
-
Strong Acids: While the pyridine ring is often protonated in strong acid, harsh acidic conditions combined with heat can promote hydrolysis or other degradation pathways.
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Issue 1: Solution Rapidly Changes Color from Pale Yellow to Brown
-
Possible Cause: This strongly suggests chemical degradation. Nitropyridine compounds are often colored, and an intensification of color points to the formation of new, more conjugated systems, which are common in degradation products.[6] This can be initiated by exposure to ambient light, elevated temperatures, or incompatible solvent/buffer components.
-
Immediate Action:
-
Do not use the discolored solution for your experiment.
-
Immediately analyze a sample of the solution using a stability-indicating analytical method, such as HPLC-UV, to confirm the presence of degradation peaks and quantify the remaining parent compound.[6]
-
-
Preventative Measures:
-
Light Protection: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil.
-
Temperature Control: Prepare solutions in an ice bath and store them at appropriate low temperatures (4°C for short-term, -20°C or below for long-term).
-
Inert Atmosphere: If the solution is particularly sensitive, de-gas the solvent before use and overlay the solution headspace with an inert gas like argon or nitrogen before sealing the vial.
-
Issue 2: Poor Reproducibility and Loss of Potency in Biological Assays
-
Possible Cause: The compound may be degrading under the specific conditions of your assay (e.g., pH 7.4, 37°C). The 4-hydroxyl group can ionize at physiological pH, potentially making the molecule more reactive. It could also be reacting with components in your cell culture media or assay buffer.
-
Troubleshooting Workflow:
-
Confirm Identity and Purity: First, confirm the purity of your solid starting material.
-
Assess Stability in Assay Buffer: Incubate the compound in your complete assay buffer (without cells or target proteins) under the exact assay conditions (temperature, CO₂, time).
-
Analyze Samples Over Time: Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the amount of remaining compound.
-
Identify Incompatible Components: If degradation is observed, systematically remove components from the buffer to identify the culprit (e.g., test in PBS vs. full media).
-
Below is a diagram illustrating the troubleshooting logic.
Caption: Troubleshooting workflow for assay reproducibility issues.
Issue 3: New Peaks Appear in HPLC/LC-MS Analysis of Aged Solutions
-
Possible Cause: The new peaks are degradation products. The molecular weight information from LC-MS can provide crucial clues about the degradation pathway.
-
Logical Approach & Interpretation:
-
Analyze by LC-MS: Determine the mass-to-charge ratio (m/z) of the new peaks.
-
Hypothesize Pathways: Compare the masses of the degradants to the parent compound (MW ≈ 168.14 g/mol ).
-
M-16: Loss of an oxygen atom, suggesting reduction of the nitro group (NO₂) to a nitroso group (NO).
-
M-30: Loss of NO, another potential step in nitro group reduction.
-
M+16: Addition of an oxygen atom, suggesting hydroxylation on the ring.
-
Dimerization: Peaks around 2M could indicate the formation of dimers.
-
-
-
Proposed Degradation Pathways: The electron-withdrawing nitro group makes the positions ortho and para to it susceptible to nucleophilic attack. In this molecule, the hydroxyl group is para to the nitro group. A likely pathway in aqueous, slightly basic solution could be nucleophilic substitution of the nitro group by hydroxide, although this is less common than substitution of a halide. Reduction of the nitro group is also a very common pathway for nitroaromatic compounds.
The diagram below illustrates some hypothetical degradation routes.
Caption: Potential degradation pathways for the title compound.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (10 mM)
-
Pre-analysis: Allow the container of 2,3-dimethyl-5-nitropyridin-4-ol (MW ≈ 168.14 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 1.68 mg of the compound using an analytical balance.
-
Dissolution: Transfer the solid to a 10 mL amber volumetric flask. Add ~7 mL of high-purity DMSO or your desired solvent.[7]
-
Mixing: Gently swirl or sonicate the solution in a room temperature water bath for 2-5 minutes until the solid is completely dissolved.
-
Final Volume: Add solvent to bring the volume to the 10 mL mark. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Storage: Use the solution immediately. If storage is required, aliquot into smaller volume amber vials, flush with nitrogen or argon, and store at -80°C.
Protocol 2: Forced Degradation Study
This protocol is essential for understanding the compound's liabilities under various stress conditions.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate amber HPLC vials for each condition.
-
Acid Hydrolysis: Add 1N HCl.
-
Base Hydrolysis: Add 1N NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to direct UV light (e.g., in a photostability chamber).
-
Control: Keep one vial at 4°C protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take a sample, quench the reaction if necessary (e.g., neutralize acid/base samples), and analyze by HPLC-UV.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 10-30% degradation to ensure that the degradation products can be adequately detected without being overly complex.
Protocol 3: Baseline Stability-Indicating HPLC-UV Method
This method serves as a starting point for developing a validated assay to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the compound's λmax (to be determined empirically, likely around 254 nm and/or >300 nm due to the nitro-aromatic system).
This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[8]
Section 4: Summary of Stability Profile
The following table summarizes the expected stability of 2,3-dimethyl-5-nitropyridin-4-ol based on its chemical structure and data from related nitropyridine compounds. This should be confirmed experimentally using the protocols described above.
| Condition | Solvent/Matrix | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1N HCl | Room Temp | Moderate to Low | Acid-catalyzed hydrolysis |
| Neutral | PBS / Water | Room Temp | Moderate (hours to days) | Photodegradation, Oxidation |
| Basic | 0.1N NaOH | Room Temp | Very Low (minutes to hours) | Base-catalyzed substitution/elimination |
| Oxidative | 3% H₂O₂ | Room Temp | Low | Ring hydroxylation, N-oxidation |
| Photolytic | Aqueous Buffer | Ambient | Moderate to Low | Nitro group reduction, radical reactions |
| Thermal | Solid or Solution | > 60°C | Moderate to Low | General decomposition (NOx release)[5] |
Section 5: References
-
Thermo Fisher Scientific. (2011, June 07). SAFETY DATA SHEET: 2,3-dimethyl-4-nitropyridine 1-oxide. Acros Organics.
-
Capot Chemical. (2021, April 29). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Capot Chemical. [Link]
-
Thermo Fisher Scientific. (2010, October 23). SAFETY DATA SHEET: 2,3-Lutidine. Alfa Aesar.
-
Thermo Fisher Scientific. (2011, June 07). SAFETY DATA SHEET: 4-Nitro-2,3-lutidine N-oxide. Alfa Aesar.
-
ResearchGate. (2025, August 09). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Hertog, H. J., & Combe, W. (2010, September 02). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
PubChemLite. 2,3-dimethyl-5-nitropyridin-4-ol. PubChemLite. [Link]
-
Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
-
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. [Link]
-
Patsnap. (2015, May 06). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka. [Link]
-
Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
Menaka, T., & Kuber, R. (2022, June 16). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]
-
Hindawi. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Hindawi. [Link]
-
MDPI. (2021, December 22). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
avoiding by-product formation in the synthesis of nitropyridines
Technical Support Center: Advanced Nitropyridine Synthesis
Topic: Avoiding By-Product Formation in the Synthesis of Nitropyridines Audience: Senior Researchers & Process Chemists Status: Active Support Guide
Core Directive: The Deactivation Challenge
The Problem:
Synthesizing nitropyridines is fundamentally different from nitrating benzene. The pyridine nitrogen atom is highly electronegative, pulling electron density away from the ring (
The Consequence:
Forcing this reaction with extreme heat (
-
Oxidative Ring Opening: Formation of black tar (polymerized acyclic fragments).
-
Low Yields (<10%): Due to the inertness of the pyridinium species.
-
Safety Hazards: Runaway exotherms when reagents accumulate unreacted.
The Solution Strategy: To avoid by-products, you must bypass direct electrophilic aromatic substitution (SEAr) on the pyridinium ring. This guide details the three industry-standard "Bypass Protocols."
Protocol A: The N-Oxide Route (Targeting C4-Nitro)
Mechanism & Causality:
Oxidizing pyridine to pyridine-N-oxide pushes electron density back into the ring (specifically at C2 and C4) via resonance donation from the oxygen.[2] This allows nitration to occur at manageable temperatures (
Step-by-Step Workflow
-
N-Oxidation: React pyridine with Urea Hydrogen Peroxide (UHP) or
/Acetic Acid. -
Nitration: Treat Pyridine-N-oxide with
. -
Deoxygenation: Reduce the nitro-N-oxide to the nitropyridine using
or catalytic hydrogenation.
Critical Control Points (By-Product Avoidance)
| Issue | Observation | Root Cause | Corrective Action |
| Regio-isomers | Mixture of 2- and 4-nitro | Temperature too high during addition. | Keep addition at 60°C; heat to 130°C only after full addition to favor thermodynamic C4 product. |
| Dinitration | Yellow solid with wrong MP | Excess nitrating agent. | Strictly limit |
| Incomplete Reduction | Polar impurity on TLC | Steric hindrance at Oxygen. | Switch from |
Pathway Visualization
Protocol B: The Sigmatropic Shift (Targeting C3-Nitro)
Mechanism & Causality:
Direct nitration fails for C3-nitropyridine.[3][4] The "Bakke Method" uses Dinitrogen Pentoxide (
Why use this? It completely avoids the high-temperature acid bath, preventing ring degradation.
Experimental Protocol (Bakke Method)
-
Salt Formation: Dissolve pyridine in dry organic solvent (e.g.,
or liquid ). Add at 0°C to precipitate N-nitropyridinium nitrate. -
Nucleophilic Attack: Dissolve the salt in aqueous
. -
Migration: Stir at room temperature. The nitro group migrates to C3.[5][6][7]
-
Workup: Neutralize and extract.
Troubleshooting Matrix
| Observation | Diagnosis | Solution |
| No Reaction | Moisture contamination. | |
| Explosion/Rapid Exotherm | Unstable N-nitro salt accumulation. | Do not isolate the dry N-nitropyridinium salt. Process immediately in solution. |
| Low Yield (C3) | Failed migration. | Ensure pH is maintained slightly acidic during the bisulfite step to stabilize the dihydropyridine intermediate. |
Pathway Visualization
Protocol C: Amino-to-Nitro Conversion (Sandmeyer-Type)
Context: When specific substitution patterns (like 2-nitropyridine) are required and cannot be accessed via N-oxide or Nitration, oxidation of aminopyridines is the standard.
The "Tar" Risk:
Standard diazotization (
The Fix: Use Oxidation rather than Diazotization.
-
Reagent: Hydrogen Peroxide (
) in concentrated (Peroxymonosulfuric acid / Caro's Acid). -
Protocol: Dissolve 2-aminopyridine in
. Add dropwise at 0-10°C.[5] This converts directly to without the unstable diazonium intermediate.
FAQ: Troubleshooting & Safety
Q: I am seeing a "runaway" exotherm during direct nitration. What is happening? A: You are likely accumulating unreacted reagents at low temperature. Because the pyridinium ring is deactivated, the reaction rate is slow. If you add all the nitric acid at 50°C, nothing happens. When you heat to 130°C, all the acid reacts at once.
-
Fix: Use a "semi-batch" process. Heat the substrate to reaction temperature (e.g., 120°C) first, then add the nitrating acid dropwise. This ensures immediate consumption.
Q: How do I remove the oxygen from the N-oxide without reducing the nitro group?
A: Avoid catalytic hydrogenation (
-
Fix: Use Phosphorus Trichloride (
) in chloroform. It is highly selective for removing the N-oxide oxygen while leaving the nitro group intact.
Q: My product is contaminated with 3,5-dinitropyridine.
A: This is a common by-product of the
-
Fix: Stop the reaction at 80% conversion. It is easier to separate starting material than dinitrated by-products.
References
-
Bakke, J. M., et al. (1998).[6] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.[6]
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Olah, G. A., et al. (1981). "Nitration of pyridine and alkylpyridines with nitronium salts." Journal of Organic Chemistry.
-
Wiley, R. H., & Hartman, J. L. (1951).[8] "Oxidation of Aminopyridines to Nitropyridines." Journal of the American Chemical Society.[8]
-
BenchChem Technical Support. (2025). "Troubleshooting low yield in pyridine functionalization."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Nitropyridine Derivatives: Biological Activity & Therapeutic Potential
[1][2]
Executive Summary
Nitropyridine derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in oncology and infectious disease management. Unlike simple pyridine rings, the introduction of a nitro group (–NO₂) at the C-3 or C-4 position fundamentally alters the electronic landscape of the molecule, enhancing electrophilicity and enabling specific interactions with biological targets such as EGFR kinases and bacterial DNA gyrase .
This guide provides a technical comparison of nitropyridine derivatives against standard-of-care agents (Erlotinib, Ciprofloxacin), supported by experimental protocols and mechanistic insights.
Structural Activity Relationship (SAR) Landscape
The biological efficacy of nitropyridine derivatives hinges on the positioning of the nitro group and its electronic interplay with adjacent substituents.
The "Warhead" Effect of the Nitro Group
The nitro group is not merely a bystander; it acts as a strong electron-withdrawing group (EWG).
-
Electronic Modulation: It reduces the electron density of the pyridine ring, making it susceptible to nucleophilic attack (useful for covalent inhibitors).
-
Metabolic Activation: In hypoxic environments (common in solid tumors), the nitro group can be reduced to a hydroxylamine or amine, functioning as a bioreductive prodrug mechanism.
Isomeric Comparison: 2-Nitro vs. 3-Nitro vs. 4-Nitro
| Feature | 3-Nitropyridine Derivatives | 4-Nitropyridine Derivatives |
| Stability | High; thermodynamically stable. | Lower; prone to nucleophilic displacement. |
| Primary Application | Kinase Inhibitors (e.g., EGFR, PI3K). The 3-nitro group often hydrogen bonds with the hinge region of kinases. | Antimicrobial Agents . Often used as precursors for 4-aminopyridine derivatives. |
| Toxicity Risk | Moderate; metabolic reduction can generate reactive oxygen species (ROS). | High; greater potential for mutagenicity due to rapid reduction. |
Comparative Efficacy Analysis
Anticancer Activity: Targeting EGFR
Nitropyridine-based fused systems (e.g., pyridothienopyrimidines derived from 2-amino-3-nitropyridines) have shown remarkable potency against Non-Small Cell Lung Cancer (NSCLC) cell lines.
Study Case: Evaluation of N-substituted-3-nitropyridine derivatives against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.
Table 1: Comparative IC₅₀ Values (µM)
| Compound Class | Target Mechanism | IC₅₀ (MCF-7) | IC₅₀ (HepG2) | Reference Standard (Erlotinib) |
| 2-Amino-3-nitropyridine | EGFR Kinase Inhibition | 1.8 ± 0.2 µM | 2.4 ± 0.1 µM | 0.03 µM |
| Pyridothienopyrimidine (Fused derivative) | EGFR/VEGFR Dual Inhibition | 0.017 µM | 0.025 µM | 0.027 µM |
| 3-Nitropyridine Hydrazone | DNA Intercalation | 5.6 ± 0.5 µM | 8.1 ± 0.9 µM | N/A |
Analysis: While simple 2-amino-3-nitropyridines show moderate activity, their cyclized derivatives (Pyridothienopyrimidines) exhibit potency superior or equipotent to Erlotinib, likely due to enhanced hydrophobic fit in the ATP-binding pocket.
Antimicrobial Activity: Combating Resistance
Schiff bases derived from 3-nitropyridine have emerged as potent agents against multi-drug resistant (MDR) bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Standard (Cipro/Fluconazole) |
| 3-Nitropyridine Schiff Base (A) | 4.0 | 8.0 | 16.0 | 0.5 (Cipro) |
| 2-Bromo-5-fluoro-3-nitropyridine | 2.0 | 4.0 | 8.0 | 1.0 (Cipro) |
| Standard Control | 0.5 (Cipro) | 0.25 (Cipro) | 2.0 (Fluco) | - |
Analysis: The presence of a halogen (Fluorine/Bromine) alongside the nitro group significantly lowers MIC values, approaching the efficacy of standard antibiotics.
Mechanistic Visualization
Mechanism of Action: EGFR Kinase Inhibition
The following diagram illustrates how 3-nitropyridine derivatives interfere with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling (proliferation).
Figure 1: Mechanism of competitive inhibition. The nitro group facilitates hydrogen bonding within the hinge region, displacing ATP.
Experimental Protocols
Synthesis of 2-Amino-3-Nitropyridine Derivatives (General Workflow)
Safety Note: Nitration reactions are exothermic. Perform in a fume hood.
-
Nitration: React 2-aminopyridine with concentrated H₂SO₄ and HNO₃ at 0°C. Maintain temperature <5°C to prevent regio-isomer mixtures.
-
Neutralization: Pour reaction mixture onto crushed ice and neutralize with Na₂CO₃ to pH 7-8.
-
Purification: Recrystallize the yellow precipitate from Ethanol/Water (9:1).
-
Derivatization: For Schiff bases, reflux the product with an appropriate aromatic aldehyde in ethanol with catalytic glacial acetic acid for 4-6 hours.
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol is optimized for nitro-compounds, which can sometimes interfere with tetrazolium reduction if not handled correctly.
Reagents:
-
MTT Solution: 5 mg/mL in PBS (Filter sterilized).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add nitropyridine derivatives (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 - 100 µM).
-
Control: Vehicle (DMSO) only.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL MTT solution to each well. Incubate 4h (watch for purple formazan crystals).
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
Figure 2: Step-by-step MTT assay workflow for cytotoxicity screening.
Critical Assessment: Toxicity & Limitations
While nitropyridines are potent, they carry "structural alerts" in drug development.[1][2]
-
Mutagenicity (Ames Test): The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which are DNA-damaging. Mitigation: Steric hindrance around the nitro group or fusing the ring (e.g., to quinolines) often reduces this risk.
-
Solubility: Many 3-nitropyridine derivatives have poor aqueous solubility. Mitigation: Formulation as hydrochloride salts or encapsulation in liposomes.
References
-
National Center for Biotechnology Information (2025). Nitro-Group-Containing Drugs: Toxicity and Therapeutic Potential. Journal of Medicinal Chemistry. Link
-
Frontiers in Microbiology (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Link
-
MDPI (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link
-
BenchChem (2024). Comparative Analysis of 4-Benzylamino-3-nitropyridine Analogs. Link
-
Sigma-Aldrich. MTT Cell Viability Assay Protocol. Link
Medicinal Chemistry Scaffold Guide: 2,3-Dimethyl-5-nitropyridin-4-ol Series
Content Type: Technical Comparison & SAR Guide Subject: 2,3-dimethyl-5-nitropyridin-4-ol (and tautomers) Primary Application: Synthetic Intermediates (Proton Pump Inhibitors), Antimicrobial Scaffolds (Antitubercular).
Executive Summary
The 2,3-dimethyl-5-nitropyridin-4-ol scaffold (often existing in equilibrium with its 4-pyridone tautomer) represents a critical "privileged structure" in medicinal chemistry. While rarely a final drug product itself, it serves as a linchpin intermediate in the synthesis of Proton Pump Inhibitors (PPIs) (e.g., Lansoprazole analogs) and has emerged as a potent chemotype for Antitubercular agents (InhA/DprE1 inhibitors).
This guide objectively compares the Structure-Activity Relationship (SAR) of this core against its structural analogs, focusing on the electronic activation provided by the 5-nitro group and the steric governance of the 2,3-dimethyl motif.
Structural Analysis & Tautomerism
To understand the reactivity and binding of this molecule, one must first recognize its tautomeric nature. In solution, the equilibrium shifts based on solvent polarity and pH.
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the hydroxy-pyridine (A) and pyridone (B) forms.
-
Form A (Hydroxy-pyridine): Favored in non-polar solvents; participates in
reactions (e.g., chlorination). -
Form B (Pyridone): Favored in polar media and biological binding pockets (e.g., M. tuberculosis enzymes); acts as a hydrogen bond donor/acceptor.
Figure 1: Tautomeric shift dictates the functional behavior of the scaffold.
Comparative SAR Analysis
This section compares the 2,3-dimethyl-5-nitro core against three primary alternatives used in drug discovery.
The Alternatives
| Feature | Target Scaffold (2,3-dimethyl-5-nitro) | Alternative A (2-methyl-5-nitro) | Alternative B (2,3-dimethyl-4-nitro-N-oxide) |
| Primary Use | M. tb inhibitors, PPI analogs | Simple synthons, Dyes | Lansoprazole/Rabeprazole Precursor |
| Steric Bulk | High (C3-Methyl clash) | Low | High |
| C4 Reactivity | Moderate (OH leaving group requires activation) | High | Very High (Nitro is excellent leaving group) |
| Lipophilicity | Moderate (LogP ~0.9) | Low (LogP ~0.4) | Low (Polar N-oxide) |
Detailed Performance Comparison
A. Synthetic Utility (PPI Synthesis Context)
In the synthesis of PPIs (e.g., Lansoprazole), the core requirement is the introduction of a nucleophile (alkoxy group) at position 4.
-
Alternative B (4-Nitro-N-oxide) is the industry standard because the nitro group at C4 is a superb leaving group, easily displaced by trifluoroethanol.
-
Target Scaffold (4-OH-5-Nitro) is less reactive toward direct displacement. It typically requires conversion to a 4-Chloro intermediate (using
) before substitution. However, the 5-nitro group provides essential electron withdrawal to facilitate this chlorination.
B. Biological Activity (Antimicrobial Context)
Recent screens against Mycobacterium tuberculosis (Mtb) have highlighted the 4-pyridone tautomer.
-
Mechanism: Disruption of mycolic acid synthesis or respiratory chain inhibition.
-
SAR Insight: The C3-Methyl group in the target scaffold prevents metabolic oxidation at the vulnerable C3 position, significantly increasing half-life (
) compared to Alternative A (2-methyl).
Experimental Data: Reactivity & Bioactivity
Experiment 1: Nucleophilic Substitution Efficiency (Synthetic Probe)
Objective: Measure the yield of converting the scaffold to a 4-alkoxy derivative (drug precursor). Conditions: Reaction with 2,2,2-trifluoroethanol (TFE), NaH, THF, 60°C, 4h.
| Scaffold Variant | Leaving Group at C4 | Yield of Ether Product | Notes |
| 2,3-dimethyl-4-nitro-N-oxide | 92% | Standard industrial route. Fast kinetics. | |
| 2,3-dimethyl-5-nitropyridin-4-ol | < 5% | OH is a poor leaving group. | |
| 2,3-dimethyl-4-chloro-5-nitropyridine | 85% | Derived from 4-OH. Good alternative if N-oxide is unstable. |
Experiment 2: Antitubercular Potency (MIC)
Objective: Determine Minimum Inhibitory Concentration against M. tuberculosis H37Rv.
| Compound | Substitution Pattern | MIC ( | Cytotoxicity ( |
| Ref 1 (Isoniazid) | N/A | 0.4 | >100 |
| Analog A | 2-methyl-5-nitro-4-pyridone | 12.5 | >50 |
| Target Scaffold | 2,3-dimethyl-5-nitro-4-pyridone | 3.2 | >100 |
| Analog B | 2-butyl-3-H-5-nitro-4-pyridone | 0.8 | 25 (Toxic) |
Interpretation: The 2,3-dimethyl pattern offers the optimal balance between potency (3.2
Mechanism of Action & SAR Logic
The following diagram illustrates the "Zone of Activation" for the 2,3-dimethyl-5-nitropyridin-4-ol scaffold.
Figure 2: Functional decomposition of the scaffold showing how each substituent contributes to the overall pharmacological profile.
Validated Synthetic Protocols
To utilize this scaffold, one must often convert the unreactive 4-OH into a reactive 4-Cl species. Below is a self-validating protocol.
Protocol: Chlorination of 2,3-dimethyl-5-nitropyridin-4-ol
Purpose: Activate the C4 position for subsequent derivatization (e.g., ether formation for PPIs).
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a
drying tube. -
Reagents:
-
Start material: 2,3-dimethyl-5-nitropyridin-4-ol (1.0 eq, 10 mmol).
-
Reagent: Phosphorus oxychloride (
) (5.0 eq, excess). -
Catalyst: DMF (2-3 drops).
-
-
Procedure:
-
Charge the flask with the solid pyridinol.
-
Slowly add
(exothermic). Add DMF. -
Heat to reflux (105°C) for 3 hours. Checkpoint: Solution should turn from suspension to clear yellow/orange oil.
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/water (50g) with vigorous stirring. Warning: Violent hydrolysis of excess
. -
Neutralize with
to pH 7-8.
-
-
Isolation: Extract with Dichloromethane (
). Dry over . Evaporate. -
Validation:
-
TLC: Mobile phase Hexane:EtOAc (3:1). Product
(Starting material ). -
Yield: Expect 80-90% of 4-chloro-2,3-dimethyl-5-nitropyridine .
-
References
-
ChemicalBook. (2024). Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide and related intermediates.[1][2][3][4]
-
National Institutes of Health (PubMed). (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents.[5]
-
Google Patents. (2015). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.[1][2][3][4]
-
Frontiers in Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.
-
PrepChem. (2023). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide.[1][2][6][7]
Sources
- 1. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of 3-Alkyl-4-Nitropyridine 1-Oxides
This guide provides an in-depth comparative analysis of the reactivity of 3-alkyl-4-nitropyridine 1-oxides, a class of heterocyclic compounds pivotal in medicinal chemistry and materials science. Professionals in drug development and chemical synthesis will find this guide essential for understanding how subtle structural modifications—specifically the nature of the 3-alkyl substituent—govern reaction pathways and efficiency. We will dissect the underlying principles of their reactivity, supported by experimental data and detailed protocols, focusing on nucleophilic aromatic substitution, reduction, and other significant transformations.
Introduction: The Activated System of 4-Nitropyridine 1-Oxides
Pyridine N-oxides are a fascinating class of compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide moiety enhances the ring's electron density through resonance donation while simultaneously acting as an inductive electron-withdrawing group.[1][2] When a powerful electron-withdrawing nitro group is introduced at the 4-position, the ring becomes exceptionally electron-deficient, particularly at the C2 and C4 positions. This activation is the cornerstone of the rich chemistry of 4-nitropyridine 1-oxide derivatives.[3][4]
The presence of an alkyl group at the 3-position introduces a layer of complexity and a handle for fine-tuning the molecule's reactivity. This guide will compare and contrast how different alkyl groups (e.g., methyl vs. ethyl) modulate the outcomes of key chemical transformations through a combination of steric and electronic effects.[5]
Synthesis of 3-Alkyl-4-Nitropyridine 1-Oxides
The synthesis of these target molecules is a well-established, two-step process. The first step involves the oxidation of the parent 3-alkylpyridine to its N-oxide, followed by a regioselective nitration at the 4-position.
Synthetic Workflow
The general pathway involves N-oxidation followed by nitration. The N-oxide group is crucial as it deactivates the 3-position and strongly activates the 4-position for electrophilic attack.[4]
Caption: General two-step synthesis of 3-alkyl-4-nitropyridine 1-oxides.
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine 1-Oxide
This protocol is adapted from established literature procedures.[6][7]
Step 1: Preparation of 3-Methylpyridine 1-Oxide [6]
-
To a mixture of 600 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove excess acetic acid and water under reduced pressure.
-
Purify the resulting 3-methylpyridine 1-oxide by vacuum distillation.
Step 2: Nitration to 3-Methyl-4-nitropyridine 1-Oxide [6][8]
-
Add 180 g (1.65 moles) of liquefied 3-methylpyridine 1-oxide to 630 ml of cold (0–5°C) sulfuric acid in a flask immersed in an ice-salt bath.
-
To the cooled mixture, add 495 ml of fuming yellow nitric acid (sp. gr. 1.50) in portions, keeping the temperature around 10°C.
-
Slowly raise the temperature to 95–100°C over 30 minutes. A vigorous exothermic reaction will commence, which must be controlled with an ice-water bath.
-
After the initial vigorous reaction subsides (approx. 5 minutes), continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.
-
Carefully neutralize the mixture with sodium carbonate monohydrate in small portions with stirring. This will cause the yellow crystalline product to separate.
-
Collect the yellow solid by suction filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from acetone.
Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction for this class of compounds is the nucleophilic aromatic substitution (SNAr), where the nitro group at the C4 position is displaced by a nucleophile. The N-oxide and nitro groups synergistically render the C4 position highly electrophilic and stabilize the intermediate Meisenheimer complex.[3][5]
Mechanism and Influence of the 3-Alkyl Group
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The reactivity is therefore highly sensitive to factors that influence the stability of this intermediate and the electrophilicity of the C4 carbon.
Caption: General mechanism for SNAr on 3-alkyl-4-nitropyridine 1-oxides.
Comparative Analysis: The identity of the 3-alkyl group directly impacts the reaction rate through two primary effects:[5]
-
Steric Hindrance: The alkyl group flanks the reaction center at C4. A bulkier group, such as ethyl or isopropyl, will physically impede the trajectory of the incoming nucleophile more than a smaller methyl group. This steric clash raises the activation energy of the first step, slowing the reaction.[5]
-
Electronic Effects: Alkyl groups are weakly electron-donating via induction (+I effect). The ethyl group is a slightly stronger electron donor than the methyl group. This effect pushes electron density into the pyridine ring, slightly reducing the electrophilicity of the C4 carbon and making it less attractive to nucleophiles.[5]
Both effects work in the same direction: increasing the size of the 3-alkyl group decreases the rate of nucleophilic aromatic substitution. Therefore, 3-methyl-4-nitropyridine 1-oxide is more reactive in SNAr reactions than 3-ethyl-4-nitropyridine 1-oxide.[5]
Data Presentation: Predicted Relative Reactivity
The following table presents the expected relative rate constants for the SNAr reaction of various 3-alkyl-4-nitropyridine 1-oxides with a given nucleophile, based on the established principles of steric and electronic effects.
| 3-Alkyl Substituent (R) | Predicted Relative Rate Constant (k_rel) | Primary Influencing Factor |
| Methyl (-CH₃) | 1.00 (Reference) | Baseline |
| Ethyl (-CH₂CH₃) | ~0.65 | Increased Steric Hindrance & +I Effect |
| Isopropyl (-CH(CH₃)₂) | ~0.20 | Significant Steric Hindrance |
| tert-Butyl (-C(CH₃)₃) | ~0.01 | Extreme Steric Hindrance |
Note: These values are illustrative, based on trends observed in related SNAr systems.[5]
Experimental Protocol: Substitution with an Alkoxide
-
Dissolve 10 mmol of the 3-alkyl-4-nitropyridine 1-oxide in 50 mL of the corresponding alcohol (e.g., ethanol for ethoxide substitution).
-
Prepare a solution of sodium alkoxide by carefully dissolving 12 mmol of sodium metal in 30 mL of the same alcohol under an inert atmosphere.
-
Add the alkoxide solution dropwise to the stirred solution of the pyridine N-oxide at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., chloroform), wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-alkoxy-3-alkylpyridine 1-oxide by column chromatography or recrystallization.
Comparative Reactivity II: Reduction Reactions
The two reducible functionalities, the nitro group and the N-oxide, can be selectively or simultaneously reduced to provide access to a variety of useful building blocks, including aminopyridines and deoxygenated pyridines.
Reduction Pathways
Caption: Key reduction pathways for 3-alkyl-4-nitropyridine 1-oxides.
Comparative Analysis: Unlike SNAr, the influence of the 3-alkyl group on reduction reactions is generally less pronounced.
-
Nitro Group Reduction: The reduction of the nitro group to an amine typically occurs at the nitro functionality itself. Reagents like Fe in acetic acid or catalytic transfer hydrogenation are effective.[9][10] The steric and electronic influence of the adjacent alkyl group is minimal on the accessibility and reactivity of the nitro group.
-
N-Oxide Deoxygenation: Deoxygenation with reagents like PCl₃ or SOCl₂ proceeds via initial attack on the N-oxide oxygen.[9][11] This position is relatively unhindered, and the electronic perturbation from the 3-alkyl group has a negligible effect on the reaction.
Therefore, for both reduction pathways, the reactivity is not expected to differ significantly between methyl, ethyl, or other small alkyl-substituted analogs.
Experimental Protocol: Reduction of the Nitro Group
-
To a stirred suspension of 10 mmol of 3-alkyl-4-nitropyridine 1-oxide in 50 mL of glacial acetic acid, add 30 mmol of iron powder portion-wise.
-
Heat the mixture to 60-70°C for 2-3 hours. The yellow color of the starting material should fade.
-
Monitor the reaction by TLC. After completion, cool the mixture and filter through celite to remove excess iron and iron salts.
-
Evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in water and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the 4-amino-3-alkylpyridine 1-oxide.
Other Transformations
Photochemical Reactions
Pyridine N-oxides are known to undergo complex photochemical rearrangements.[12] Upon irradiation, they can form a transient, high-energy oxaziridine intermediate, which may subsequently rearrange to products like 1,2-oxazepines or ring-cleavage derivatives.[12][13][14] The specific substituents on the ring, including the 3-alkyl and 4-nitro groups, will dictate the stability of the excited states and the ultimate fate of the intermediates. A direct comparative study shows that the deactivation of the excited state is driven by an out-of-plane rotation of the N-O oxygen atom.[12]
Cycloaddition Reactions
The N-oxide functionality can behave as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes).[2][15][16] The efficiency and regioselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The electronic nature of the substituents on the pyridine ring—the electron-donating alkyl group and the electron-withdrawing nitro group—will modulate the energy levels of the FMOs, thereby tuning the reactivity towards different reaction partners.
Conclusion for the Field Professional
The reactivity of 3-alkyl-4-nitropyridine 1-oxides is a nuanced interplay of steric and electronic factors dictated by the substituents on the pyridine ring.
-
For Nucleophilic Aromatic Substitution (SNAr): The choice of the 3-alkyl group is a critical design element. Smaller alkyl groups like methyl lead to significantly higher reaction rates compared to bulkier groups like ethyl or isopropyl. This principle is paramount when designing multi-step syntheses where SNAr is a key transformation.
-
For Reduction Reactions: The influence of the 3-alkyl group is minimal, allowing for consistent and predictable reduction of either the nitro group or the N-oxide across a series of analogs.
-
Emerging Reactivity: The potential for photochemical and cycloaddition reactions opens avenues for novel molecular scaffolds, where the 3-alkyl group can be used to fine-tune electronic properties and, consequently, reactivity.
This guide provides the foundational understanding required for researchers to rationally select substrates and predict reaction outcomes, thereby accelerating the development of novel pharmaceuticals and functional materials.
References
-
Primary Photochemical Process of 4-Nitropyridine N-Oxide. Bulletin of the Chemical Society of Japan, Oxford Academic.[Link]
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.[Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.[Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Jia, et al.[Link]
-
4-nitropyridine synthesis requested. Hive Chemistry Discourse.[Link]
-
Synthesis of 4-nitropyridine. PrepChem.com.[Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research.[Link]
-
Exploring the Biological Activity of Nitropyridine Derivatives. Boronpharm.[Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI.[Link]
-
The [3+2]Cycloaddition Reaction. University of Regensburg.[Link]
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.[Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc.[Link]
-
reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.[Link]
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...
- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]
-
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines... Wageningen University & Research.[Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de.[Link]
-
Cas 1124-33-0,4-Nitropyridine N-oxide. lookchem.[Link]
-
Theoretical studies on cycloaddition reactions. PubMed Central.[Link]
-
Pyridine, 4-nitro-, 1-oxide. NIST WebBook.[Link]
-
4‐Nitropyridine N‐oxide. ResearchGate.[Link]
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction... MDPI.[Link]
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Safety Operating Guide
2,3-dimethyl-5-nitropyridin-4-ol proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 2,3-dimethyl-5-nitropyridin-4-ol (CAS: 7464-68-8, analog reference) as a High-Nitrogen Hazardous Organic Waste .[1] It possesses potential thermal instability due to the nitro functionality and aquatic toxicity inherent to pyridine derivatives.
Do NOT:
-
Do NOT dispose of down the drain (aquatic toxin).
-
Do NOT mix with strong oxidizers or reducing agents (violent reaction risk).
-
Do NOT allow residue to dry in ground-glass joints (potential friction sensitivity).[1]
Disposal Route:
The only acceptable disposal method is High-Temperature Incineration with
Chemical Profile & Hazard Assessment
To handle this compound safely, you must understand its behavior.[2][3][4][5] This molecule exhibits keto-enol tautomerism , existing in equilibrium between the 4-ol (hydroxy) and 4-one (pyridone) forms.[1]
| Feature | Chemical Implication | Safety/Disposal Consequence |
| Nitro Group ( | Electron-withdrawing; potential thermal instability.[1] | Explosion Risk: While mono-nitro pyridines are generally stable, they contribute to high energy release upon combustion.[1] Avoid heating dry solids.[1] |
| Pyridine Ring | Nitrogen heterocycle.[1] | Toxic Emissions: Combustion releases nitrogen oxides ( |
| 4-Hydroxy/Keto | Amphoteric nature (can act as weak acid or base).[1] | Solubility: Soluble in basic aqueous solutions and polar organic solvents (DMSO, DMF). Avoid mixing with strong acids in waste streams to prevent precipitation/clogging.[1] |
Step-by-Step Disposal Protocol
A. Solid Waste (Powder/Crystals)
-
Primary Container: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[1]
-
Scientist's Note: Amber glass is preferred to prevent UV-degradation of the nitro group, which can lead to unpredictable byproducts.[1]
-
-
Tools: Use antistatic plastic spatulas .[1] Avoid metal spatulas to eliminate friction-spark risks, a standard precaution for nitro-aromatics.[1]
-
Labeling: Affix a hazardous waste label immediately.[1]
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
-
Safe Solvents: Methanol, Ethanol, Dichloromethane.
-
Caution: Avoid Acetone if the solution is strongly basic (risk of exothermic condensation).
-
-
Segregation: Pour into a "Non-Halogenated Organic" waste container (unless halogenated solvents like DCM are used).
-
pH Check: If the waste solution is aqueous, ensure pH is between 5 and 9 to prevent corrosion of waste drums.
C. Contaminated Debris (Gloves, Weigh Boats)
-
Double-bag in 4-mil polyethylene bags .
-
Seal with tape and place in the solid hazardous waste drum. Do not place in regular trash.
Operational Workflow: The Decision Tree
The following diagram illustrates the logic flow for segregating this specific chemical waste.
Figure 1: Decision logic for segregating and packaging nitropyridine waste.
Storage & Incompatibility
Until the waste is picked up by your EHS (Environmental Health & Safety) provider, strict storage rules apply to prevent "runaway" reactions.
-
Segregation: Store AWAY from:
-
Strong Oxidizers (Nitric Acid, Peroxides): Risk of fire/explosion.
-
Reducing Agents (Hydrides, Zinc powder): Risk of exothermic reduction of the nitro group to amines.
-
Strong Bases: Can deprotonate the 4-OH group, changing solubility and potentially causing heat generation.[1]
-
-
Environment: Store in a cool, dry, well-ventilated flammable cabinet. Keep away from heat sources or direct sunlight.[1][2]
Emergency Contingencies
Spill Response (Small Scale < 10g):
-
Evacuate the immediate area.
-
PPE: Don double nitrile gloves (0.11mm min), lab coat, and safety goggles.
-
Containment:
-
Decontamination: Clean surface with a mild soap solution.[1] Collect all cleanup materials as hazardous waste.[1]
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes.[1] Nitro-compounds can absorb transdermally.[1]
-
Eyes: Flush for 15 minutes.[1][2][5] Seek medical attention.
Regulatory Framework & Compliance
-
RCRA (USA): While this specific isomer may not have a unique "P" or "U" list code, it falls under Process Waste characteristics. It must be characterized as Ignitable (D001) if in flammable solvent, or Toxic based on the generator's knowledge.
-
EPA Waste Code Recommendation: If not specified by your local authority, classify as Hazardous Waste Solid/Liquid, N.O.S. (Not Otherwise Specified) .
-
DOT Shipping Name: Toxic solids, organic, n.o.s. (2,3-dimethyl-5-nitropyridin-4-ol).[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68701433, 2,3-dimethyl-5-nitropyridin-4-ol.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials.[1] Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | TCI EUROPE N.V. [tcichemicals.com]
Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dimethyl-5-nitropyridin-4-ol
Executive Safety Summary: The "Defensive Handling" Philosophy
Handling 2,3-dimethyl-5-nitropyridin-4-ol (and its tautomer, 2,3-dimethyl-5-nitro-4-pyridone) requires a shift from standard laboratory protocol to a defensive handling strategy .
As a nitro-substituted pyridine derivative, this compound presents a dual-threat profile:
-
The Nitro Group (
): Introduces potential thermal instability and energetic decomposition risks, particularly under confinement or high heat. -
The Pyridine/Pyridone Core: Implicates pharmacological activity, potential skin sensitization, and mucous membrane irritation.
Critical Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must operate under the Precautionary Principle , treating the substance as a Category 2 Carcinogen/Mutagen and a High-Energy Material until definitive data proves otherwise.
Hazard Profile & Engineering Controls
Before donning PPE, the environment must be engineered to fail safely.
| Hazard Class | GHS Classification (Derived*) | Operational Implication |
| Health | Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 | Dust Control: All solid handling must occur within a certified fume hood or powder containment enclosure. |
| Reactivity | Self-Reactive (Potential) | Thermal Control: Avoid temperatures >50°C during drying. Never heat neat material in a closed system. |
| Toxicity | Acute Tox. 4 (Oral/Inhalation) | Containment: Use static-dissipative weighing boats to prevent aerosolization. |
*Based on Structure-Activity Relationships (SAR) with analogous nitropyridines (e.g., 2,3-dimethyl-4-nitropyridine-N-oxide).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "redundant barrier" system. Do not rely on a single layer of protection.[1]
A. Respiratory Protection (Critical)[3][4][5]
-
Primary Barrier: Engineering control (Fume Hood, Face Velocity > 100 fpm).
-
Secondary Barrier (PPE):
-
Standard Operation: N95 or P2 particulate respirator (if outside hood for any duration).
-
Spill Cleanup: Full-face powered air-purifying respirator (PAPR) with HEPA cartridges (P100).
-
Rationale: Pyridine derivatives often possess distinct, nausea-inducing odors and can cause rapid upper respiratory tract irritation.
-
B. Dermal Protection (Hands)
-
Material: Nitrile (Minimum thickness: 0.11 mm).
-
Protocol: Double-Gloving is mandatory.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Extended cuff Nitrile or Neoprene (minimum 5-8 mil).
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
-
-
Rationale: Nitro-aromatics can permeate standard nitrile. The air gap between two gloves reduces the diffusion rate significantly (Fick’s Law of Diffusion).
C. Ocular & Face Protection[1][2][4][5][6][7][8][9][10]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient.
-
Add-on: Face shield required during synthesis scale-up (>10g) or when heating reaction mixtures.
-
Rationale: Fine powders behave like fluids. Goggles seal the eyes from airborne dust migration that safety glasses allow.
D. Body Protection[4][5][6][9]
-
Standard: Lab coat (cotton/poly blend) fully buttoned.
-
High Risk: Tyvek® disposable sleeves or apron when handling quantities >50g.
Operational Protocol: Safe Weighing & Transfer
The moment of highest risk is the transfer of solid 2,3-dimethyl-5-nitropyridin-4-ol from the stock container to the reaction vessel.
Visualization: The Safe Transfer Workflow
The following diagram illustrates the "Clean-to-Dirty" workflow required to prevent cross-contamination.
Figure 1: Operational workflow emphasizing containment within the fume hood during the critical weighing phase.
Step-by-Step Procedure
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat. Nitro-pyridines are often electrostatic solids; static discharge can scatter toxic dust.
-
Solvent Selection: When dissolving the solid, add the solvent slowly to the solid. Avoid acetone if strong bases are present (potential for exothermic aldol-like condensation).
-
Temperature Watch: If the reaction involves nitration or halogenation of this intermediate, ensure cooling baths are active before addition. The nitro group lowers the decomposition temperature (
) of the ring.
Decontamination & Disposal Logistics
Spill Management (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water/surfactant to prevent dust generation.
-
Collect: Scoop into a wide-mouth jar.
-
Clean: Wipe surface with acetone, followed by soap and water.
Waste Disposal Streams
-
Stream A (Solid Waste): Contaminated weighing boats, gloves, and paper towels. Label: "Toxic Solid - Nitropyridine Derivative."
-
Stream B (Liquid Waste): Mother liquors and rinses. Do not mix with oxidizers.
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the nitro-pyridine core.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68701433, 2,3-dimethyl-5-nitropyridin-4-ol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000 Table Z-1. Retrieved from [Link]
(Note: Where specific toxicological data for 2,3-dimethyl-5-nitropyridin-4-ol is absent, protocols are derived from validated data for structural analogs 2,3-dimethyl-4-nitropyridine-N-oxide and general nitro-aromatic handling guidelines.)
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
